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  • Product: Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate
  • CAS: 2378502-33-9

Core Science & Biosynthesis

Foundational

molecular weight and physical characteristics of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

An In-depth Technical Guide to Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical characteristics of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate. Due to the compound's novelty, this document synthesizes theoretical calculations with established principles of organic and medicinal chemistry to offer a robust predictive profile. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its structure, properties, and potential synthetic pathways. This guide is structured to facilitate a deep understanding of the molecule, enabling informed decisions in experimental design and application.

Table of Contents

  • Nomenclature and Structural Elucidation

  • Calculated Molecular Properties

  • Estimated Physical and Chemical Characteristics

  • Proposed Synthesis and Characterization Workflow

  • Potential Applications in Research and Drug Development

  • References

Nomenclature and Structural Elucidation

The systematic IUPAC name, Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate, defines a precise chemical structure. A breakdown of the nomenclature reveals the following constituent parts:

  • Potassium: Indicates the presence of a potassium cation (K⁺), forming a salt.

  • acetate: Designates a derivative of acetic acid where the carboxylic acid proton is replaced. In this case, it is substituted at the second carbon (the alpha-carbon).

  • 2-[...amino]acetate: Specifies that a substituted amino group is attached to the alpha-carbon of the acetate moiety.

  • (4-fluorophenyl)carbamoylamino: Describes the substituent on the amino group. This is a urea-based functional group where one nitrogen is attached to the acetate's alpha-carbon, and the other is part of a carbamoyl group substituted with a 4-fluorophenyl ring.

Based on this analysis, the chemical structure can be confidently determined.

Figure 1: Chemical structure of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Calculated Molecular Properties

The fundamental molecular properties of a compound are critical for its characterization and for predicting its behavior in various chemical and biological systems. The following properties have been calculated based on the deduced molecular structure.

PropertyValueMethod
Molecular Formula C₉H₈FKN₂O₃Elemental Composition
Molecular Weight 250.27 g/mol Sum of Atomic Weights[1][2][][4][5]
Exact Mass 250.0159 g/mol Isotopic Mass Calculation
Elemental Composition C: 43.19%, H: 3.22%, F: 7.59%, K: 15.62%, N: 11.19%, O: 19.18%Formula-based Calculation

These values are essential for analytical techniques such as mass spectrometry and for stoichiometric calculations in synthetic chemistry.

Estimated Physical and Chemical Characteristics

In the absence of empirical data, the physical and chemical properties of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate can be reasonably estimated by considering its structural features and by analogy to related compounds.

PropertyEstimated Value/CharacteristicRationale and Comparative Insights
Appearance White to off-white crystalline solidBased on the appearance of similar organic potassium salts and N-arylureas.
Melting Point >200 °C (with decomposition)N-phenylurea has a melting point of 145-147 °C.[6][7][8][9][10] The presence of the fluorophenyl group and the ionic salt character would likely increase the melting point significantly. Decomposition upon melting is common for complex organic salts.
Solubility Soluble in water; sparingly soluble in polar organic solvents (e.g., methanol, ethanol); insoluble in nonpolar organic solvents (e.g., hexane, dichloromethane).As a potassium salt of a carboxylic acid, high water solubility is expected.[11][12][13][14] The organic portion of the molecule may confer some solubility in polar organic solvents, but the ionic nature will dominate.
pKa Carboxylic Acid (protonated form): ~3.5-4.5 Urea N-H: ~18-20The pKa of the parent carboxylic acid is estimated to be in the typical range for alpha-amino acids. The urea N-H protons are generally not acidic under physiological conditions.
Stability Stable under standard conditions. Hygroscopic.The compound is expected to be stable in solid form. As with many potassium salts, it is likely to be hygroscopic and should be stored in a desiccated environment.[11]

Proposed Synthesis and Characterization Workflow

The synthesis of N-aryl-N'-carboxymethylureas can be achieved through several established synthetic routes. A plausible and efficient method for the preparation of the parent acid, 2-[(4-fluorophenyl)carbamoylamino]acetic acid, is outlined below, followed by its conversion to the potassium salt.

Synthetic Pathway

A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine.[15]

Step 1: Synthesis of 2-[(4-fluorophenyl)carbamoylamino]acetic acid

4-Fluorophenyl isocyanate is reacted with glycine (2-aminoacetic acid) in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or THF), in the presence of a base (e.g., sodium bicarbonate) to neutralize the carboxylic acid.

Step 2: Formation of the Potassium Salt

The resulting 2-[(4-fluorophenyl)carbamoylamino]acetic acid is then treated with one equivalent of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a solvent like ethanol or methanol. The potassium salt can then be isolated by precipitation or by evaporation of the solvent.

cluster_0 Synthesis of 2-[(4-fluorophenyl)carbamoylamino]acetic acid cluster_1 Formation of Potassium Salt 4-Fluorophenyl isocyanate 4-Fluorophenyl isocyanate Reaction1 + 4-Fluorophenyl isocyanate->Reaction1 Glycine Glycine Glycine->Reaction1 Intermediate 2-[(4-fluorophenyl)carbamoylamino]acetic acid Reaction1->Intermediate Base (e.g., NaHCO₃) Solvent (e.g., H₂O/Dioxane) Reaction2 + Intermediate->Reaction2 Potassium_Base Potassium Hydroxide (KOH) Potassium_Base->Reaction2 Final_Product Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate Reaction2->Final_Product Solvent (e.g., Ethanol)

Figure 2: Proposed synthetic workflow for Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Characterization Protocol

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of all non-exchangeable protons. The aromatic protons of the 4-fluorophenyl group, the methylene protons of the acetate backbone, and the N-H protons of the urea moiety would exhibit characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy:

    • To identify key functional groups, including the C=O stretches of the urea and carboxylate, and the N-H stretches of the urea.

  • Elemental Analysis:

    • To determine the percentage composition of C, H, N, and F, and to confirm the presence of potassium, thereby verifying the empirical formula.

Potential Applications in Research and Drug Development

The structural motifs present in Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate suggest several avenues for investigation in drug discovery and development.

  • Enzyme Inhibition: Urea-containing compounds are known to act as inhibitors for a variety of enzymes, often by mimicking a substrate or by forming key hydrogen bonding interactions within the active site.[16] The presence of the fluorophenyl group can enhance binding affinity through favorable interactions.

  • Metabolic Studies: The carboxymethyl group provides a handle for potential conjugation to other molecules or for studying metabolic pathways.

  • Fragment-Based Drug Discovery: This molecule could serve as a fragment or a starting point for the design of more complex bioactive compounds.

Conclusion

Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a novel compound with a well-defined structure that can be deduced from its systematic name. While experimental data on its physical properties are not currently available, a comprehensive profile has been constructed based on theoretical calculations and analogies to structurally related molecules. This technical guide provides a solid foundation for researchers interested in the synthesis, characterization, and potential applications of this compound, paving the way for future experimental investigations.

References

  • Sigma-Aldrich. N-Phenylurea 97 64-10-8.
  • SLS. N-Phenylurea, 97% | P36959-500G | SIGMA-ALDRICH.
  • ChemicalBook. Phenylurea | 64-10-8. (2026, January 13).
  • Chemsrc. phenylurea | CAS#:64-10-8. (2025, August 24).
  • Thermo Fisher Scientific. Organic potassium salts.
  • Pengnuo. China 1-Phenylurea Manufacturer and Supplier.
  • In Organic Salts Solubility Table.
  • Molecular Weight Calcul
  • Journal of Chemical & Engineering Data. Solubility of KCl, NaCl, Na2SO4, and K2SO4 in Water–Methanol: Experimental and Modeling. (2025, October 20).
  • Molecular Weight Calcul
  • BOC Sciences.
  • Molecular Weight Calcul
  • ACS Medicinal Chemistry Letters. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. (2023, June 9).
  • Selleckchem.com.
  • PMC.
  • Sparkl. Revision Notes - Solubility of sodium, potassium, ammonium salts | Acids, Bases, and Salts | Chemistry - 0620 - Core | IGCSE.

Sources

Exploratory

solubility profile of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate in Organic Solvents Authored by: A Senior Application Scientist Foreword: The Imperative of Solubility in Moder...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of this journey is solubility.[1] Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and lead to unreliable in vitro testing results.[2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[4]

This guide provides a comprehensive framework for determining the solubility profile of a novel compound, "Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate," in a range of organic solvents. As no public data for this specific molecule exists, this document is structured as a detailed experimental protocol. It is designed for researchers, scientists, and drug development professionals to generate a robust and reliable solubility profile, a cornerstone for subsequent pre-formulation and formulation activities. The methodologies described herein are grounded in established principles and best practices, ensuring the generation of high-quality, reproducible data.

Analyte Characterization: The Foundation of Accurate Solubility Measurement

Before embarking on solubility studies, a thorough physicochemical characterization of the analyte, Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate, is paramount. The solubility of a compound is intrinsically linked to its solid-state properties. Different crystalline forms (polymorphs) or the presence of an amorphous state can exhibit significantly different solubilities.[2] Therefore, the following pre-analysis is a mandatory first step.

1.1 Identity and Purity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized compound.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity level of >99% is recommended for definitive solubility studies.

1.2 Solid-State Characterization:

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form or to confirm if the substance is amorphous.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and to detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of any solvates or hydrates.

The logical flow from analyte characterization to the final solubility profile is crucial for the integrity of the study.

G cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Experimental Design cluster_2 Phase 3: Data Generation & Analysis A Synthesis of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate B Structural & Purity Verification (NMR, MS, HPLC) A->B Identity Confirmation C Solid-State Analysis (XRPD, DSC, TGA) B->C Purity & Form Assessment D Selection of a Diverse Panel of Organic Solvents C->D Informed Solvent Selection E Choice of Solubility Determination Method (e.g., Shake-Flask) D->E Method Selection F Execution of Solubility Experiments E->F Protocol Implementation G Quantification of Dissolved Analyte (HPLC-UV) F->G Sample Analysis H Data Compilation and Solubility Profile Generation G->H Result Interpretation

Figure 1: Logical workflow from analyte characterization to solubility profile generation.

Selection of Organic Solvents: A Rationale-Driven Approach

The choice of organic solvents is critical for constructing a comprehensive solubility profile. A diverse set of solvents should be selected to probe the compound's solubility across a range of polarities and chemical functionalities. This information is invaluable for downstream applications such as synthesis, purification, and the development of liquid formulations or amorphous solid dispersions.

Table 1: Proposed Panel of Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity Index (Snyder)Dielectric Constant (20°C)Hydrogen Bond Donor/Acceptor
Alcohols Methanol5.132.7Donor & Acceptor
Ethanol4.324.5Donor & Acceptor
Isopropanol3.919.9Donor & Acceptor
Ketones Acetone5.120.7Acceptor
Methyl Ethyl Ketone4.718.5Acceptor
Esters Ethyl Acetate4.46.0Acceptor
Ethers Tetrahydrofuran (THF)4.07.6Acceptor
1,4-Dioxane4.82.2Acceptor
Halogenated Dichloromethane3.19.1Weak Acceptor
Aprotic Polar Acetonitrile5.837.5Acceptor
Dimethyl Sulfoxide (DMSO)7.246.7Acceptor
N,N-Dimethylformamide (DMF)6.436.7Acceptor
Non-Polar Toluene2.42.4Non-polar
Heptane0.11.9Non-polar

Experimental Methodology: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[5][6] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a validated analytical method.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate (e.g., 10-20 mg) to a series of glass vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.[5]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent from Table 1 to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a shaker bath or on an orbital shaker at a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7][8] The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the larger particles to sediment.[5] Carefully withdraw an aliquot of the supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

  • Sample Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

The entire workflow for the shake-flask method can be visualized as follows:

G A Step 1: Add excess solid to vial B Step 2: Add known volume of organic solvent A->B Dispense C Step 3: Seal and agitate at constant temperature (24-48h) B->C Equilibrate D Step 4: Allow sedimentation and filter supernatant C->D Separate Phases E Step 5: Dilute filtrate to a known concentration D->E Prepare for Analysis F Step 6: Quantify concentration using HPLC-UV E->F Analyze G Result: Thermodynamic Solubility (mg/mL) F->G Calculate

Figure 2: Experimental workflow for the Shake-Flask solubility determination method.
Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method with UV detection is generally suitable for quantifying organic molecules.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by performing a UV scan of the analyte to find the wavelength of maximum absorbance (λmax).

  • Calibration: A calibration curve should be prepared using at least five standards of known concentrations to ensure linearity and accuracy of the quantification.

Alternative High-Throughput Method: Kinetic Solubility

For early-stage drug discovery where a large number of compounds need to be screened quickly, kinetic solubility assays are often employed.[3][9]

Principle of Kinetic Solubility

In contrast to thermodynamic solubility, kinetic solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous or organic medium.[10] This method is faster but can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[5]

Brief Methodology
  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Add small aliquots of the DMSO stock solution to the organic solvents of interest in a microtiter plate.

  • Shake the plate for a short period (e.g., 1-2 hours).

  • Measure the amount of precipitate formed, often by light scattering (nephelometry), or quantify the dissolved compound after filtration.[7][11][12]

Kinetic solubility is a valuable tool for ranking compounds in early discovery but should be followed up with thermodynamic solubility measurements for lead candidates.[8]

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the solubilizing power of the different organic solvents.

Table 2: Solubility Profile of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
IsopropanolExperimental ValueCalculated Value
AcetoneExperimental ValueCalculated Value
Methyl Ethyl KetoneExperimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
Tetrahydrofuran (THF)Experimental ValueCalculated Value
1,4-DioxaneExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HeptaneExperimental ValueCalculated Value
Interpretation of Results

The data in Table 2 will provide a quantitative ranking of the solvents. High solubility in polar aprotic solvents like DMSO and DMF is common for many organic compounds. Solubility in alcohols will depend on the balance between the polar functional groups and the non-polar hydrocarbon portions of the molecule. Poor solubility in non-polar solvents like heptane would be expected for a polar potassium salt. This profile is crucial for selecting appropriate solvents for various stages of drug development, including reaction chemistry, crystallization, and formulation.

Conclusion

Determining the solubility profile of a new chemical entity such as Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a fundamental step in its development pathway. This guide has outlined a robust, scientifically-grounded approach, centered on the gold-standard shake-flask method, to generate a comprehensive and reliable solubility profile in various organic solvents. By adhering to the detailed protocols for analyte characterization, experimental execution, and analytical quantification, researchers can produce high-quality data that will be instrumental in guiding future development decisions, ultimately increasing the probability of translating a promising molecule into a successful therapeutic product.

References

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Protheragen. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019, November). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug solubility: importance and enhancement techniques. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 15). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]

  • MDPI. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Bio-Rad. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

Introduction Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a compound of interest within pharmaceutical and materials science research. As with any synthesized compound destined for high-stakes applications, rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a compound of interest within pharmaceutical and materials science research. As with any synthesized compound destined for high-stakes applications, rigorous and unambiguous structural confirmation is not merely a procedural step but a foundational pillar of scientific integrity. This guide provides a comprehensive, in-depth technical framework for the complete spectroscopic characterization of this molecule, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This document moves beyond a simple recitation of methods. It is designed for researchers, scientists, and drug development professionals, offering not just the "how" but the critical "why" behind experimental choices. By grounding our protocols in established principles and providing a self-validating workflow, this guide aims to be an authoritative resource for ensuring the identity, purity, and structural integrity of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Section 1: Theoretical Framework of Spectroscopic Analysis

A multi-faceted approach to spectroscopic analysis is essential. While NMR provides unparalleled detail on the carbon-hydrogen framework and the electronic environment of specific nuclei, IR spectroscopy offers a complementary and rapid method for confirming the presence of key functional groups.

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] For the target molecule, three key NMR experiments are paramount:

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key parameters are the chemical shift (δ), which indicates the electronic environment, and spin-spin coupling, which reveals adjacent non-equivalent protons.[1]

  • ¹³C NMR (Carbon-13 NMR): While ¹³C has a low natural abundance, modern NMR techniques allow for its routine observation. ¹³C NMR spectra are typically simpler than ¹H spectra due to the low probability of ¹³C-¹³C coupling.[1] This provides a distinct signal for each unique carbon atom in the molecule, offering a "carbon fingerprint."

  • ¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative experiment. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range, making it an excellent probe for molecular structure and environment.[2]

Principles of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter through absorption, emission, or reflection. It is primarily used to identify the functional groups present in a molecule. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. The frequencies of these vibrations correspond to the energy required to excite them and are characteristic of the types of chemical bonds present.

For Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate, key vibrational modes to be observed include:

  • N-H stretching: Typically observed in the 3500-3200 cm⁻¹ region.

  • C=O stretching: The carbonyl groups in the urea and carboxylate moieties will exhibit strong absorptions, typically in the 1750-1650 cm⁻¹ range.[3]

  • C-N stretching: Found in the 1400-1000 cm⁻¹ region.

  • C-F stretching: A strong absorption is expected in the 1400-1000 cm⁻¹ range.

  • Aromatic C-H and C=C stretching: Characteristic absorptions for the fluorophenyl ring.

Section 2: Experimental Protocols

The quality of spectroscopic data is intrinsically linked to meticulous sample preparation and data acquisition.

Sample Preparation

2.1.1 NMR Sample Preparation

  • Rationale for Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. For a potassium salt, solubility can be a challenge in common organic NMR solvents like chloroform-d (CDCl₃).[4][5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of organic salts.[5] Deuterium oxide (D₂O) is another option, though it will result in the exchange of labile N-H protons with deuterium, leading to their disappearance from the ¹H NMR spectrum.[6]

  • Protocol:

    • Ensure the sample is dry and free of residual solvents by placing it under high vacuum for several hours.

    • Weigh approximately 5-10 mg of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. A clear, homogeneous solution is required for high-resolution spectra.

    • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.

2.1.2 IR Sample Preparation (Attenuated Total Reflectance - ATR)

  • Rationale for Method Selection: Attenuated Total Reflectance (ATR) is a versatile and rapid technique for acquiring IR spectra of solid samples with minimal sample preparation.[7][8] It is generally preferred over the traditional KBr pellet method as it avoids potential complications arising from the hygroscopic nature of KBr and inconsistencies in pellet preparation.[9]

  • Protocol:

    • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

    • Place a small amount of the solid Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

NMR Data Acquisition

The following are general guidelines for data acquisition on a standard 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A 1-2 second relaxation delay is a good starting point.

    • Referencing: The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used for referencing.[10]

  • ¹³C NMR:

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Technique: A proton-decoupled experiment (e.g., zgpg30) should be used to simplify the spectrum and improve signal-to-noise.

    • Referencing: The DMSO-d₆ solvent peak at ~39.52 ppm can be used for referencing.[10]

  • ¹⁹F NMR:

    • Number of Scans: 64-128 scans are generally sufficient.

    • Referencing: An external standard (e.g., CFCl₃) or an internal standard can be used.

IR Data Acquisition
  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is adequate for most purposes.

  • Number of Scans: 32-64 scans are typically sufficient.

Section 3: Spectral Interpretation and Data Analysis

A systematic approach to interpreting the acquired spectra is crucial for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The expected proton signals for Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (ortho to F)~7.4-7.6Triplet of doublets2H
Aromatic Protons (meta to F)~7.0-7.2Triplet2H
Methylene Protons (-CH₂-)~3.8-4.0Singlet (or doublet if coupled to NH)2H
Amide Proton (-NH-)~8.5-9.0Singlet1H
Urea Proton (-NH-)~6.0-6.5Triplet (if coupled to CH₂)1H
Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The expected carbon signals are detailed in the following table.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (Urea)~155-160
Carbonyl (Carboxylate)~170-175
Aromatic Carbon (C-F)~155-160 (doublet due to C-F coupling)
Aromatic Carbons (C-H)~115-135
Aromatic Carbon (C-N)~135-140
Methylene Carbon (-CH₂-)~40-45
Predicted ¹⁹F NMR Spectrum

A single signal is expected for the fluorine atom on the phenyl ring, likely in the range of -110 to -130 ppm relative to CFCl₃.

Predicted IR Spectrum

Key absorption bands expected in the IR spectrum are summarized below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide & Urea)3400-3200Medium-Strong
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)2980-2850Weak-Medium
C=O Stretch (Carboxylate)~1610-1550Strong
C=O Stretch (Urea)~1680-1630Strong
N-H Bend~1650-1550Medium
C=C Stretch (Aromatic)~1600, ~1500Medium
C-N Stretch~1350-1250Medium-Strong
C-F Stretch~1250-1150Strong

Visualization of Workflow and Structure

To facilitate understanding, the following diagrams illustrate the characterization workflow and the molecular structure with atom labeling for NMR assignment.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Acq_NMR Acquire 1H, 13C, 19F NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Analyze_NMR Assign NMR Signals (Chemical Shift, Coupling, Integration) Acq_NMR->Analyze_NMR Analyze_IR Assign IR Bands (Functional Groups) Acq_IR->Analyze_IR Conclusion Structural Confirmation Analyze_NMR->Conclusion Analyze_IR->Conclusion

Caption: Workflow for the spectroscopic characterization of the target compound.

Caption: Structure of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Conclusion

The combined application of ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopy provides a robust and comprehensive methodology for the structural characterization of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring a solid foundation for further research and development activities. The principles and workflows described herein are not only applicable to the target compound but also serve as a valuable template for the characterization of other novel chemical entities.

References

  • The Infra-red Absorption Spectrum and Structure of Urea. Journal of the Physical Society of Japan.
  • Kaliszan, R., & Halkiewicz, J. (1975). IR analysis of crystalline samples of some urea derivatives. Polish Journal of Pharmacology and Pharmacy, 27(5), 579–587. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2.
  • Furutani, Y., et al. (2012). ATR-FTIR Spectroscopy Revealing the Different Vibrational Modes of the Selectivity Filter Interacting with K+ and Na+ in the Open and Collapsed Conformations of the KcsA Potassium Channel. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Shimizu, H., et al. (2014). Specific interactions between alkali metal cations and the KcsA channel studied using ATR-FTIR spectroscopy. Journal of the Physical Society of Japan. Available at: [Link]

  • ATR-FTIR Spectroscopy Revealing the Different Vibrational Modes of the Selectivity Filter Interacting with K+ and Na+ in the Open and Collapsed Conformations of the KcsA Potassium Channel. ACS Publications. Available at: [Link]

  • Water-Retaining Efficiency of Starch-Based Hydrogel in Clay and Sandy Soils Under Different Administration Conditions. ResearchGate. Available at: [Link]

  • Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. ACS Publications. Available at: [Link]

  • IR spectra of urea raw material. ResearchGate. Available at: [Link]

  • Improved by potassium chloride (KCl) dilution predictive ability of attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy to determine nutrient contents of sunflower meal. Journal of Animal and Feed Sciences. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester. Available at: [Link]

  • (K) Potassium NMR. University of Ottawa. Available at: [Link]

  • Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Fritz Haber Institute. Available at: [Link]

  • Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. PubMed. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]

  • a, b FT IR spectra of potassium acetate (a) and the pale yellow... ResearchGate. Available at: [Link]

  • NMR Solvents. Organic Chemistry Data. Available at: [Link]

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem. Available at: [Link]

  • Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF 3 BF 3 )]. ACS Publications. Available at: [Link]

  • Synthesis and characterization of new 2-(alkylamino)acetamides. Arkat USA. Available at: [Link]

  • Acetic acid, potassium salt. NIST WebBook. Available at: [Link]

  • Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. Wiley Online Library. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]

  • Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438). PubMed. Available at: [Link]

  • 1H and 13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Available at: [Link]

  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho. SciELO. Available at: [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate. Available at: [Link]

  • Potassium acetate. SpectraBase. Available at: [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. Available at: [Link]

  • Potassium N- [8- (2-hydroxybenzoyl) amino ] caprylate crystal polymorph and preparation method and application thereof. Google Patents.
  • Synthesis, Structural Analysis, and Degradation Behavior of Potassium Tin Chloride as Chloride-Ion Batteries Conversion Electrode Material. Uni Ulm. Available at: [Link]

  • Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase. ResearchGate. Available at: [Link]

  • Complete Assignment of the 1 H and 13 C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. MDPI. Available at: [Link]

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Exploratory

A Comprehensive Guide to the Thermal Stability and Melting Point Analysis of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

For Immediate Release [City, State] – In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This technical guide provides an in-depth exploration of the methodologies used to determine the thermal stability and melting point of the novel compound Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The thermal behavior of an API, such as Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate, is a critical quality attribute that influences its manufacturing, formulation, storage, and ultimately, its safety and efficacy.[1][2] Thermal analysis techniques are indispensable tools in characterizing these properties, providing crucial data for establishing a stable and effective drug product.[3]

Introduction: The Significance of Thermal Analysis in Drug Development

The journey of a drug from discovery to market is a complex and highly regulated process. A key aspect of this journey is the comprehensive characterization of the drug substance. Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[3] For a new chemical entity like Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate, understanding its response to heat is fundamental for several reasons:

  • Manufacturing Process Optimization: Many manufacturing steps, such as drying and milling, involve heat. Knowledge of the compound's thermal stability prevents degradation and ensures the integrity of the API.[4]

  • Formulation Development: The choice of excipients and the formulation process can be influenced by the thermal properties of the API. Compatibility studies, often performed using thermal analysis, are crucial to prevent interactions that could compromise the drug product's stability.[1]

  • Storage and Shelf-Life Determination: Stability testing under various environmental conditions, as mandated by guidelines from the International Council for Harmonisation (ICH), helps establish appropriate storage conditions and a reliable shelf-life for the drug product.[5][6][7]

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a drug can exhibit different melting points and thermal stabilities, which can impact bioavailability. Thermal analysis is a key tool in identifying and characterizing these forms.[8]

This guide will focus on two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) for determining the melting point and other thermal transitions, and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Theoretical Framework: Understanding the Principles

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][10] The sample and reference are subjected to a controlled temperature program, and the resulting heat flow provides information about thermal transitions within the sample.[9]

  • Endothermic and Exothermic Events: When a sample undergoes a phase transition, such as melting, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. Conversely, processes like crystallization or some decomposition events release heat, leading to an exothermic peak.[9]

  • Melting Point Determination: For a crystalline solid like Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate, the melting point is observed as a sharp endothermic peak. The onset temperature of this peak is typically reported as the melting point.

  • Glass Transitions: Amorphous materials do not have a distinct melting point but exhibit a glass transition (Tg), which is the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step change in the baseline of the DSC curve.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated under controlled conditions.[1][4] This technique is essential for determining the thermal stability and composition of a material.[4][11] A TGA instrument consists of a precision balance with a sample pan located inside a furnace.[3] The mass of the sample is continuously recorded as the temperature is increased.[3]

  • Mass Loss Events: A loss of mass indicates decomposition, evaporation of volatiles (like water or solvents), or other chemical reactions that produce gaseous products.[3][11] The TGA curve plots mass percentage against temperature, with each step in the curve representing a mass loss event.

  • Decomposition Temperature: The temperature at which significant mass loss begins is a key indicator of the thermal stability of the compound. This is often reported as the onset temperature of decomposition.

  • Residual Mass: The mass remaining at the end of the experiment can provide information about the composition of the sample, such as the presence of inorganic residues.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the thermal analysis of a new compound such as Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Materials and Equipment:

  • Differential Scanning Calorimeter (e.g., TA Instruments Discovery DSC, Mettler Toledo DSC)

  • Hermetic aluminum pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Sample of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate (2-5 mg)

  • Inert purge gas (e.g., Nitrogen, 99.99% purity)

Procedure:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum pan.

  • Encapsulation: Hermetically seal the pan with a lid to prevent any loss of volatile materials during the experiment. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a temperature above the expected melting or decomposition point (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify and analyze any endothermic or exothermic peaks.

    • Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting transition.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the decomposition temperature of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Materials and Equipment:

  • Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA, Mettler Toledo TGA/DSC)

  • Platinum or ceramic sample pans

  • Microbalance (accurate to ±0.01 mg)

  • Sample of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate (5-10 mg)

  • Inert purge gas (e.g., Nitrogen, 99.99% purity)

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound directly into the TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Experimental Conditions:

    • Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • Plot the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum mass loss rate.

    • Determine the onset temperature of decomposition.

    • Quantify the mass loss at each decomposition step.

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample encapsulate Hermetically Seal in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load program Set Temperature Program (25-350°C at 10°C/min) load->program run Run Analysis under N2 Purge program->run plot Plot Heat Flow vs. Temperature run->plot analyze Identify Melting Peak (Endotherm) plot->analyze report Report Onset, Peak Temp, ΔHfus analyze->report

Caption: Workflow for Determining Melting Point using DSC.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga Weigh 5-10 mg of Sample load_tga Load Sample into TGA weigh_tga->load_tga program_tga Set Temperature Program (25-600°C at 10°C/min) load_tga->program_tga run_tga Run Analysis under N2 Purge program_tga->run_tga plot_tga Plot Mass % vs. Temperature run_tga->plot_tga analyze_tga Identify Onset of Mass Loss plot_tga->analyze_tga report_tga Report Decomposition Temperature analyze_tga->report_tga

Caption: Workflow for Assessing Thermal Stability using TGA.

Data Interpretation and Expected Results

While specific data for Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is not publicly available, we can anticipate the nature of the results based on the structure of the compound and general principles of thermal analysis.

Expected DSC Results
ParameterExpected ObservationSignificance
Melting Point A sharp endothermic peak. The melting point of potassium acetate is around 292°C, which can serve as a rough reference point.[12]A sharp peak indicates a crystalline material. A broad peak might suggest impurities or an amorphous component.[8]
Polymorphism Multiple melting peaks or a melt-recrystallization event may be observed.Indicates the presence of different crystalline forms, which must be controlled for consistent product quality.[8]
Decomposition An exothermic or complex endothermic/exothermic event following the melt.If decomposition occurs near the melting point, it suggests limited thermal stability.
Expected TGA Results
Temperature RangeExpected Mass LossInterpretation
< 150°C A small, gradual mass loss.Likely due to the loss of residual solvent or adsorbed water.[4][11]
> 200°C A significant, sharp mass loss.Indicates the onset of thermal decomposition of the organic molecule. The presence of the fluorophenyl group may influence the decomposition pathway.[13][14]
Final Residue A stable residual mass at high temperatures.This would correspond to the inorganic potassium component, likely as potassium carbonate or oxide.

Causality and Self-Validation in Experimental Design

The described protocols are designed to be self-validating systems. The use of calibrated instruments with certified reference materials ensures the accuracy and reliability of the data. Running samples in duplicate or triplicate can confirm the reproducibility of the results.

Furthermore, the combination of DSC and TGA provides a more complete picture of the compound's thermal behavior. For instance, if DSC shows a thermal event without a corresponding mass loss in TGA, it is likely a phase transition (e.g., melting, solid-solid transition). If both techniques show an event at the same temperature, it is likely a decomposition event. Coupling TGA with mass spectrometry (TGA-MS) can further validate the decomposition pathway by identifying the evolved gases.[2]

Conclusion and Future Directions

The thermal characterization of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate through DSC and TGA is a critical step in its development as a potential pharmaceutical agent. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its melting point and thermal stability.

Future work should involve stress testing under various conditions of heat, humidity, and light, as recommended by ICH guidelines, to fully elucidate the degradation pathways.[5] Investigating the potential for polymorphism and its impact on the compound's properties will also be crucial for ensuring the development of a safe, stable, and effective drug product.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Perumal, G. V., Devi, V. J. R., Rajarajan, G., & Thanikachalam, V. (2025, September 22). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Hiden Analytical. (2018, November 1). Real-Time Process Monitoring of Pharmaceuticals - Gas Analysis.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ICH. Quality Guidelines.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • ICH. ICH Topic Q 1 A Stability Testing Guidelines.
  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • Redko, M. (1999). Crystalline Salts of Na - and K - (Alkalides) that Are Stable at Room Temperature. Journal of the American Chemical Society.
  • PubMed. (2021, September 15). Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors.
  • PubMed. (2025, September 15). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
  • FUJIFILM Wako Pure Chemical Corporation. 127-08-2・Potassium Acetate・166-03172・160-03175[Detail Information].

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate and its Derivatives

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate and its derivatives. Urea-based compounds are of...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate and its derivatives. Urea-based compounds are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules, including those with anti-inflammatory properties.[1][2] The protocol herein details a highly efficient, environmentally conscious, and operationally simple method centered on the nucleophilic addition of amino acids to aryl isocyanates. This "green" chemistry approach utilizes an aqueous alkaline medium at ambient temperature, obviating the need for organic co-solvents and facilitating product isolation with excellent yields.[1][2][3] The guide is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol, complete with mechanistic insights, step-by-step instructions, characterization data, and safety considerations.

Scientific Principle and Mechanism

The core of this synthesis is the reaction between the primary amine of an amino acid and the highly electrophilic carbon atom of an isocyanate.[4] This reaction forms a stable urea linkage. The use of an aqueous alkaline medium (e.g., Sodium Hydroxide) serves a dual purpose: it deprotonates the carboxylic acid and enhances the nucleophilicity of the amino group, thereby driving the reaction forward under mild conditions.[1][2]

The overall process can be divided into two primary stages:

  • Urea Derivative Formation: The nucleophilic attack of the amino acid's nitrogen on the 4-fluorophenyl isocyanate, followed by proton transfer, yields the N-substituted urea derivative of the amino acid.

  • Potassium Salt Formation: The resulting carboxylic acid is then neutralized with a potassium base to yield the final target salt.

Reaction Workflow Diagram

cluster_reactants Starting Materials cluster_products Final Products reagent reagent process process intermediate intermediate product product A Amino Acid (e.g., Glycine) P1 Nucleophilic Addition (Room Temp, 5h) A->P1 B 4-Fluorophenyl Isocyanate B->P1 C Aqueous NaOH C->P1 F Potassium 2-[(4-fluorophenyl)- carbamoylamino]acetate Derivative D Intermediate Acid: 2-[(4-fluorophenyl)carbamoylamino]- acetic Acid Derivative P1->D I1 Acidification (HCl) & Filtration P2 Salt Formation with Potassium Base (e.g., KOH) I1->P2 D->I1 P2->F

Caption: Overall workflow for the two-stage synthesis.

Materials and Equipment

Table 1: Reagents and Solvents
Reagent/SolventGradeSupplier Recommendation
Glycine (or other amino acids)≥99%Sigma-Aldrich, Acros Organics
4-Fluorophenyl isocyanate≥98%Sigma-Aldrich, Alfa Aesar
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Potassium Hydroxide (KOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)37%, ACS Reagent GradeVWR
Deionized Water (H₂O)Type IIIn-house purification system
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Equipment
  • Magnetic stirrer hotplate

  • Round-bottom flasks and beakers

  • Magnetic stir bars

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Vacuum source (aspirator or pump)

  • Standard laboratory glassware (graduated cylinders, etc.)

  • pH indicator strips or calibrated pH meter

  • Rotary evaporator

  • Analytical balance

Detailed Experimental Protocol

PART A: Synthesis of 2-[(4-fluorophenyl)carbamoylamino]acetic Acid

This protocol is adapted from established green chemistry methods for synthesizing chiral urea derivatives from amino acids.[1][2][3]

  • Amino Acid Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of glycine (e.g., 5.00 g, 66.6 mmol) in 80 mL of deionized water containing 2.0 equivalents of sodium hydroxide (5.33 g, 133.2 mmol). Stir at room temperature until all solids have dissolved.

  • Isocyanate Addition: Slowly add 1.0 equivalent of 4-fluorophenyl isocyanate (e.g., 9.13 g, 66.6 mmol) to the stirring alkaline solution over 15-20 minutes. The reaction is exothermic; maintain the temperature around 25-30°C.

  • Reaction: Allow the mixture to stir vigorously at room temperature. The reaction is typically complete within 5 hours.[1] A precipitate of the sodium salt of the product may form during this time.

  • Acidification and Precipitation: After 5 hours, cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise while stirring to acidify the mixture to a pH of ~2. A thick, white precipitate of the carboxylic acid product will form.

  • Product Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts (NaCl).

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight. The resulting 2-[(4-fluorophenyl)carbamoylamino]acetic acid should be a white, crystalline solid. Yields are typically good to excellent.[1]

PART B: Conversion to Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate
  • Dissolution: Suspend the dried 2-[(4-fluorophenyl)carbamoylamino]acetic acid (e.g., 10.0 g, 46.7 mmol) in 100 mL of ethanol in a 250 mL beaker with magnetic stirring.

  • Neutralization: Prepare a solution of potassium hydroxide (1.0 equivalent, e.g., 2.62 g, 46.7 mmol) in 50 mL of ethanol. Add this solution dropwise to the acid suspension. Stir until the solid has completely dissolved, indicating the formation of the potassium salt.

  • Isolation of Potassium Salt: Remove the ethanol solvent using a rotary evaporator under reduced pressure. The resulting solid is the target compound, Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate.

  • Drying: Further dry the solid under high vacuum to remove any residual solvent. Store in a desiccator.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the 4-fluorophenyl group, the α-proton of the amino acid backbone, and two distinct, sharp signals for the N-H protons of the urea moiety. The presence of these two separate N-H signals provides strong evidence for the formation of the urea linkage.[2]

    • ¹³C NMR: Signals should correspond to the aromatic carbons, the carbonyl of the urea, the carboxylate carbon, and the α-carbon.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea and carboxylate (around 1650-1720 cm⁻¹), and C-F stretching.

Table 2: Expected Products from Various Amino Acid Precursors
Starting Amino AcidProduct NameMolecular Formula (Acid form)Expected Yield Range
GlycinePotassium 2-[(4-fluorophenyl)carbamoylamino]acetateC₉H₉FN₂O₃85-95%
L-AlaninePotassium (2S)-2-[(4-fluorophenyl)carbamoylamino]propanoateC₁₀H₁₁FN₂O₃80-92%
L-ValinePotassium (2S)-2-[(4-fluorophenyl)carbamoylamino]-3-methylbutanoateC₁₂H₁₅FN₂O₃82-94%
L-PhenylalaninePotassium (2S)-2-[(4-fluorophenyl)carbamoylamino]-3-phenylpropanoateC₁₆H₁₅FN₂O₃88-96%

Safety Precautions and Troubleshooting

  • Isocyanate Hazard: Aryl isocyanates are toxic, potent respiratory sensitizers, and lachrymators.[5][6] Always handle 4-fluorophenyl isocyanate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Corrosives: Sodium hydroxide, potassium hydroxide, and hydrochloric acid are corrosive. Handle with care and appropriate PPE to avoid skin and eye contact.

  • Exothermic Reaction: The initial addition of isocyanate can be exothermic. Use slow, controlled addition to manage the reaction temperature.

Mechanistic Diagram

Caption: Mechanism of urea formation.

References

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflamm
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmaceutical Sciences and Research.
  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC.
  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Publishing. Royal Society of Chemistry.
  • Synthesis of Urea Derivatives Based on Toluyl Isocyan
  • Reactions of 4 methylphenyl isocyan
  • Synthetic Approaches to Obtain Amino Acid Adducts of 4,4'-methylenediphenyl Diisocyan

Sources

Application

Application Notes and Protocols: In Vitro Characterization of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate as a Novel Kinase Inhibitor

Introduction The field of kinase inhibitor discovery is a cornerstone of modern drug development, particularly in oncology. Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The field of kinase inhibitor discovery is a cornerstone of modern drug development, particularly in oncology. Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of these pathways is a hallmark of many cancers, making kinases attractive therapeutic targets.[1] The chemical scaffold of urea and its derivatives has proven to be a "privileged" structure in medicinal chemistry, capable of forming key hydrogen bond networks with kinase active sites.[3][4][5] Numerous successful kinase inhibitors, such as Sorafenib and Lenvatinib, incorporate a diaryl urea moiety, highlighting its importance in achieving high-affinity binding.[3][5]

This document provides detailed application notes and protocols for the in vitro characterization of a novel compound, Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate (herein referred to as Compound KFA). Based on its structural features, specifically the (4-fluorophenyl)carbamoylamino group, Compound KFA is hypothesized to function as a kinase inhibitor. These guidelines are designed for researchers, scientists, and drug development professionals to assess its inhibitory potential against a specific kinase and its subsequent effects on cellular processes. We will use the well-characterized Mitogen-Activated Protein Kinase (MAPK/ERK) pathway as a model system for these protocols.[6][7]

Part 1: Biochemical Characterization of Kinase Inhibition

The initial step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase. This is typically achieved through an in vitro kinase assay.

Application Note: MEK1 Kinase Inhibition Assay

Principle: The MAPK/ERK pathway is a critical signaling cascade in many cancers, with MEK1 being a central kinase.[1][6] This assay measures the ability of Compound KFA to inhibit the phosphorylation of a substrate by a purified, active MEK1 kinase. The assay can be performed using various detection methods, including radiometric assays ([³²P]-ATP) or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Causality of Experimental Choices:

  • Choice of Kinase: MEK1 is selected as a representative target due to its well-established role in cancer and the availability of high-quality recombinant enzymes and substrates.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site.

  • Controls: The inclusion of a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control is crucial for data normalization and to ensure that the observed signal is due to enzymatic activity. A known MEK1 inhibitor should be used as a positive control to validate the assay performance.

Protocol: In Vitro MEK1 Kinase Assay (Radiometric)

This protocol is a standard method for measuring the phosphorylation of a substrate by a kinase.[8][9][10]

Materials:

  • Active, purified recombinant MEK1 kinase

  • Kinase substrate (e.g., inactive ERK2)

  • Compound KFA

  • [γ-³²P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 100 µM "cold" ATP

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of Compound KFA in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the following on ice:

    • 10 µL of kinase reaction buffer

    • 5 µL of the substrate solution

    • 5 µL of the diluted Compound KFA (or vehicle control)

    • 5 µL of active MEK1 kinase

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding 5 µL of a solution containing [γ-³²P]-ATP and cold ATP.

  • Incubate the reaction for 30 minutes at 30°C with gentle agitation.[8]

  • Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.[11]

  • Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.[8]

  • Rinse the paper once with acetone.[8]

  • Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

Data Analysis: The results are typically expressed as the percentage of kinase inhibition relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Compound KFA Concentration (µM)CPM (Counts Per Minute)% Inhibition
0 (Vehicle)15,0000
0.0113,50010
0.19,00040
14,50070
101,50090
10050096.7

Part 2: Cellular Activity Assessment

Following the confirmation of direct kinase inhibition, the next critical step is to evaluate the compound's effect on cancer cells. This involves assessing its ability to inhibit cell proliferation and to engage its target within the cellular environment.

Application Note: Cell Viability MTS Assay

Principle: The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[12][13] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, and the amount of formazan produced is directly proportional to the number of living cells.[12][14] This assay will be used to determine the effect of Compound KFA on the viability of a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

Causality of Experimental Choices:

  • Cell Line Selection: The choice of a cell line with a known activating mutation in the MAPK/ERK pathway provides a biologically relevant system to test the efficacy of a MEK1 inhibitor.

  • Assay Duration: An incubation period of 48-72 hours is typically sufficient to observe the anti-proliferative effects of a kinase inhibitor.

  • Serum Concentration: The concentration of fetal bovine serum (FBS) in the cell culture medium can influence the activity of the signaling pathway. A consistent and appropriate FBS concentration should be used throughout the experiment.

Protocol: MTS Cell Viability Assay

This protocol provides a standard procedure for assessing cell viability.[13][14][15]

Materials:

  • A375 human melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Compound KFA

  • MTS reagent (containing PES)[14]

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of Compound KFA in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound KFA (or vehicle control).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTS reagent to each well.[13][15]

  • Incubate the plate for 2-4 hours at 37°C.[13][15]

  • Measure the absorbance at 490 nm using a microplate reader.[13][15][16]

Data Analysis: The absorbance values are normalized to the vehicle-treated cells to determine the percentage of cell viability. The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) is calculated from the dose-response curve.

Part 3: Target Engagement and Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, it is essential to measure the compound's ability to modulate the signaling pathway in cells.

Application Note: Western Blot Analysis of Phospho-ERK

Principle: Western blotting is a technique used to detect specific proteins in a sample.[17][18][19] By using antibodies that specifically recognize the phosphorylated (active) form of a protein, we can assess the activity of a signaling pathway. In this case, we will measure the levels of phosphorylated ERK (p-ERK), the direct downstream target of MEK1, to confirm that Compound KFA is inhibiting the MAPK/ERK pathway in cells.[17][20]

Causality of Experimental Choices:

  • Phospho-specific Antibodies: The use of highly specific antibodies that only recognize the phosphorylated form of the target protein is critical for accurately assessing pathway inhibition.

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) or total ERK is used to ensure equal protein loading in each lane of the gel, allowing for accurate quantification of changes in p-ERK levels.

  • Serum Starvation and Stimulation: Serum-starving the cells before stimulation with a growth factor (e.g., EGF or PMA) synchronizes the cells and leads to a robust and measurable activation of the MAPK/ERK pathway.

Protocol: Western Blot for Phospho-ERK

This protocol outlines the steps for detecting changes in protein phosphorylation via Western blot.[17][18][19]

Materials:

  • A375 cells

  • Compound KFA

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18][19]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[17][18][19]

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed A375 cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with various concentrations of Compound KFA for 2 hours.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[18][19]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[17][18]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17][18][19]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.[17][18]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with anti-total-ERK1/2 and anti-GAPDH antibodies for loading controls.

Visualizations

Hypothesized Signaling Pathway and Point of Inhibition

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Inhibitor Compound KFA Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade and the hypothesized inhibition of MEK by Compound KFA.

Experimental Workflow for In Vitro Characterization

Workflow Start Hypothesis: Compound KFA is a kinase inhibitor BiochemAssay Part 1: Biochemical Assay (In Vitro Kinase Inhibition) Start->BiochemAssay CellAssay Part 2: Cellular Assay (MTS Cell Viability) BiochemAssay->CellAssay If potent (low IC₅₀) DataAnalysis Data Analysis & Interpretation (IC₅₀, GI₅₀, Pathway Modulation) BiochemAssay->DataAnalysis TargetEngagement Part 3: Target Engagement (Western Blot for p-ERK) CellAssay->TargetEngagement If active (low GI₅₀) CellAssay->DataAnalysis TargetEngagement->DataAnalysis Conclusion Conclusion: Efficacy and Mechanism of Compound KFA DataAnalysis->Conclusion

Caption: A logical workflow for the comprehensive in vitro evaluation of Compound KFA.

References

  • Japan Radioisotope Association. In vitro Kinase Assay. [Link]

  • Asada, Y. In vitro kinase assay. [Link]

  • JRC Nanomaterials Repository. MTS assay in THP-1 cells. [Link]

  • Wako Pure Chemical Industries. Western Blot Analysis of Phosphorylated Proteins. [Link]

  • Tenti, E., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1045330. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Unknown. Protocol for Invitro Kinase Assay. [Link]

  • Sun, Y., et al. (2022). ERK/MAPK signalling pathway and tumorigenesis. Frontiers in Cell and Developmental Biology, 10, 876328. [Link]

  • Shukla, S., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol, 4(19), e1255. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • ResearchGate. Protein kinase inhibitors from the urea class. [Link]

  • Sancineto, L., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC medicinal chemistry, 11(7), 773-793. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Reinnervik, M. H. Alvetex Scaffold Protocol: MTS Cell Viability Assay of upcyte® Hepatocyte Cultures. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]

  • Wikipedia. MAPK/ERK pathway. [Link]

  • QIAGEN. From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. [Link]

  • Kanehisa Laboratories. KEGG MAPK signaling pathway - Homo sapiens (human). [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate

Introduction & Chemical Context Arylureas represent a privileged structural motif in modern drug discovery, frequently utilized in the design of kinase inhibitors, TRPM8 antagonists[1], and novel antimicrobial agents[2]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Arylureas represent a privileged structural motif in modern drug discovery, frequently utilized in the design of kinase inhibitors, TRPM8 antagonists[1], and novel antimicrobial agents[2]. The compound Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate is a highly polar, water-soluble arylurea derivative. Structurally, it consists of a hydrophobic 4-fluorophenyl ring linked via a stable urea bridge to an acetate (glycine) moiety, existing as a potassium salt.

For the quantitative analysis and impurity profiling of such arylurea derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard[3]. However, the dual nature of this molecule—combining a hydrophobic fluorinated ring with a highly polar, ionizable potassium carboxylate group—presents specific chromatographic challenges that require precise physicochemical control.

Chromatographic Rationale & Causality (The "Why")

Method development cannot rely on trial and error; it must be driven by the molecule's intrinsic physicochemical properties.

2.1. Ion Suppression and pH Control

The free acid form of this compound has an estimated pKa​ of ~3.5. In a neutral aqueous mobile phase, the molecule exists as a carboxylate anion. This highly polar state severely limits hydrophobic interaction with standard C18 stationary phases, resulting in elution near the void volume ( t0​ ) and poor peak shape.

To achieve adequate retention (capacity factor k′>2 ), the mobile phase pH must be maintained at least 1 to 1.5 units below the analyte's pKa​ . By utilizing an acidic mobile phase (pH ~2.5), the carboxylate anion is fully protonated into its neutral free-acid form. This "ion suppression" dramatically increases the molecule's partition coefficient ( logD ), allowing robust retention on a reversed-phase column[4].

2.2. Buffer and Solvent Selection

While phosphate buffers provide excellent pH control, they are non-volatile and incompatible with downstream LC-MS applications. Therefore, 0.1% Formic Acid (FA) in water is selected as Mobile Phase A. Formic acid provides a pH of ~2.7, which is sufficient for ion suppression while maintaining complete MS compatibility[3]. Buffer selection must also account for the solubility of the potassium salt in organic modifiers to prevent system-damaging precipitation[5]. Acetonitrile (MeCN) is chosen over methanol as Mobile Phase B due to its lower viscosity, lower UV cutoff (190 nm), and superior ability to resolve aromatic fluorinated compounds.

2.3. Stationary Phase Selection

Because the initial gradient requires highly aqueous conditions (e.g., 5% organic) to retain the polar acetate moiety, standard C18 columns are at risk of phase collapse (dewetting). A polar-embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) is selected. The embedded polar groups maintain stationary phase hydration, preventing dewetting and ensuring reproducible retention times.

Mechanism Salt Potassium Salt Form (Highly Polar, Unretained) AcidicMP Acidic Mobile Phase (pH 2.5) Salt->AcidicMP Ion Suppression FreeAcid Free Acid Form (Neutralized Carboxylate) AcidicMP->FreeAcid Retention Hydrophobic Interaction with C18 Stationary Phase FreeAcid->Retention Increased logD Elution Controlled Elution (Organic Gradient) Retention->Elution

Fig 1. Ion suppression mechanism ensuring adequate hydrophobic retention on C18 columns.

Experimental Methodologies: A Self-Validating Protocol

To ensure Trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every analytical sequence must begin with a blank injection (to rule out carryover) followed by a System Suitability Test (SST) injection. The sequence only proceeds if the SST meets predefined acceptance criteria, ensuring the system is fit-for-purpose before any actual samples are consumed.

3.1. Reagent Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly.

  • Sample Diluent (90:10 Water:MeCN): Injecting samples in 100% organic solvent causes a "solvent plug" effect, leading to peak splitting. Matching the diluent to the initial gradient conditions prevents this.

3.2. Sample and Standard Preparation
  • System Suitability Standard (SST): Accurately weigh 10.0 mg of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute 1:10 to achieve a working concentration of 100 µg/mL.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the active compound from the sample matrix. Extract with 10 mL of diluent, vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

MethodDev Start Target: Potassium 2-[(4-fluorophenyl) carbamoylamino]acetate pKa Physicochemical Profiling pKa ~3.5 (Carboxylic Acid) Start->pKa pH Mobile Phase pH Selection Target pH 2.0 - 2.5 pKa->pH Buffer Buffer Selection 0.1% Formic Acid (MS Compatible) pH->Buffer Column Column Selection Polar-Embedded C18 Buffer->Column Validation Method Validation (ICH Q2 Guidelines) Column->Validation

Fig 2. Logical workflow for RP-HPLC method development based on analyte pKa and polarity.

Quantitative Data & Chromatographic Conditions
Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)Prevents phase collapse in highly aqueous conditions.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol 10 µLBalances sensitivity with prevention of column overload.
Detection (UV) 240 nmOptimal absorbance maximum for the 4-fluorophenyl ring.
Table 2: Gradient Elution Program

Causality: A shallow initial gradient ensures the polar acetate moiety is fully retained and separated from void volume interferences. The steep ramp to 95% B ensures complete elution of any highly hydrophobic impurities, preventing ghost peaks in subsequent runs.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Isocratic hold to retain polar analyte
2.0955Isocratic hold
8.04060Linear ramp to elute analyte
10.0595Column wash
12.0595Column wash
12.1955Return to initial conditions
16.0955Re-equilibration
Table 3: System Suitability Test (SST) Acceptance Criteria

The method self-validates by requiring the following parameters to be met during the first 5 replicate injections of the SST standard before proceeding to unknown samples.

ParameterAcceptance CriteriaScientific Implication
Retention Time ( tR​ ) ~ 6.5 min (± 0.2 min)Confirms correct gradient delivery and ion suppression.
Tailing Factor ( Tf​ ) 1.5Ensures no secondary interactions with free silanols.
Theoretical Plates ( N ) 5,000Confirms column efficiency and packing integrity.
%RSD of Area (n=5) 2.0%Validates autosampler precision and detector stability.
References
  • Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists.Journal of Medicinal Chemistry - ACS Publications.
  • Benzoxazoles, Phthalazinones, and Arylurea-Based Compounds with IMP Dehydrogenase-Independent Antibacterial Activity against Francisella tularensis.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Nanoemulsion-Enabled Oral Delivery of Novel Anticancer ω-3 Fatty Acid Derivatives.MDPI.
  • Development of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Determination of Sodium Benzoate and Potassium Sorbate.AKJournals.
  • Understanding Buffers in Liquid Chromatography.Mason Technology.

Sources

Application

Technical Application Note: Aqueous Media Formulation for Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate in Mammalian Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In vitro small-molecule screening, targeted inhibition assays, and phenotypic profiling. Executive Summary & Scientific Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In vitro small-molecule screening, targeted inhibition assays, and phenotypic profiling.

Executive Summary & Scientific Rationale

Arylurea derivatives are privileged pharmacophores in modern drug discovery, frequently utilized as potent kinase and hydrolase inhibitors due to their capacity to form highly stable, multiple hydrogen-bond networks with target proteins (1)[1]. However, the translation of these compounds into in vitro cellular assays is historically hindered by the poor aqueous solubility of their free-acid forms.

Traditionally, researchers rely on Dimethyl Sulfoxide (DMSO) as a primary solvent. While effective for solvation, DMSO concentrations as low as 0.1% to 0.5% (v/v) can induce significant cytotoxicity, alter cellular morphology, and provoke transcriptomic shifts, thereby confounding experimental readouts (2)[2].

To circumvent these solvent-induced artifacts, the synthesis and application of the potassium salt variant—Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate —offers a robust solution. This application note details the optimized, DMSO-free preparation of cell culture media supplemented with this highly soluble fluorinated arylurea derivative, ensuring high-fidelity phenotypic and biochemical data.

Physicochemical Profiling & Causality in Experimental Design

The Causality of the Potassium Salt Formulation: The compound features a fluorophenyl group linked via a urea motif to an acetate backbone. In its free acid state, the strong intermolecular hydrogen bonding of the urea core drives high crystal lattice energy, rendering it practically insoluble in aqueous buffers. By converting the carboxylic acid to a potassium salt ( K+ ), the hydration energy vastly exceeds the lattice energy. This allows for direct, rapid dissolution in physiological buffers without the need for organic co-solvents.

Causality in Workflow Choices:

  • Total Avoidance of DMSO: Eliminating DMSO prevents solvent-induced membrane permeabilization and off-target transcriptomic noise, ensuring that any observed cellular phenotype is strictly driven by the arylurea compound (3)[3].

  • Filter Selection (0.22 µm PES): Polyethersulfone (PES) membranes are strictly mandated for sterile filtration in this protocol. Unlike nylon or cellulose acetate, PES exhibits exceptionally low non-specific binding for small aromatic molecules, preventing the unintended depletion of the fluorinated arylurea during media sterilization.

  • Self-Validating pH System: Because the compound is a potassium salt of a weak acid, high-concentration stock solutions can slightly elevate the pH of unbuffered water. Reconstituting directly in 1X PBS ensures the buffering capacity absorbs this shift. Monitoring the pH during stock preparation acts as a self-validating checkpoint for correct gravimetric measurement and buffer integrity.

Quantitative Data Summary

The following table summarizes the physicochemical advantages of utilizing the potassium salt over the traditional free-acid form in cell culture workflows.

Physicochemical PropertyFree Acid FormPotassium Salt Form
Aqueous Solubility (pH 7.4) < 0.1 mM> 50 mM
Required Primary Solvent 100% DMSO1X PBS or Cell Culture Media
Final Media DMSO Conc. (at 100 µM) 0.1% - 0.5% (High Cytotoxic Risk)0.0% (No Solvent Artifact)
Preparation Time > 30 mins (Requires sonication/heating)< 5 mins (Rapid room-temp dissolution)
Filter Binding (PES Membrane) Moderate (Hydrophobic interactions)Low (Ionized, highly hydrated state)

Step-by-Step Media Preparation Protocol

Materials Required
  • Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (Solid powder, desiccated; MW 250.27 g/mol )

  • 1X Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Basal Cell Culture Media (e.g., DMEM or RPMI 1640) supplemented with 10% FBS and 2 mM L-Glutamine

  • 0.22 µm PES Syringe Filters

  • Calibrated pH meter

Phase 1: 100X Aqueous Stock Solution Preparation (Self-Validating)
  • Gravimetric Measurement: Weigh the exact mass of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate required to prepare a 10 mM stock solution. (e.g., For 10 mL of stock, weigh 25.03 mg).

  • Direct Solvation: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of 1X PBS (pH 7.4). Note: PBS is used instead of pure water to prevent osmotic shock when spiked into the final media and to provide immediate physiological buffering.

  • Agitation: Vortex the solution for 30–60 seconds at room temperature. The potassium salt will dissolve rapidly, yielding a clear, colorless solution.

  • pH Validation (Critical Checkpoint): Measure the pH of the stock solution. It must remain between 7.3 and 7.5. If the pH exceeds 7.5, the buffering capacity of the PBS was overwhelmed, indicating a potential error in gravimetric measurement or degraded buffer. Do not proceed if the pH falls outside this window.

Phase 2: Media Formulation and Sterilization
  • Dilution: Dilute the 100X (10 mM) stock solution directly into the fully supplemented basal media to reach the desired working concentration (e.g., For a 100 µM final concentration, perform a 1:100 dilution).

  • Sterile Filtration: Draw the formulated media into a sterile syringe and filter it through a 0.22 µm PES membrane into a sterile culture flask.

    • Expert Insight: Discard the first 1-2 mL of the filtrate. This saturates any residual non-specific binding sites on the PES membrane, ensuring the final collected media contains the exact target concentration of the drug.

  • Storage & Application: Store the supplemented media at 4°C protected from light. The aqueous stability of the urea motif is excellent at neutral pH, allowing for up to 14 days of storage without degradation. Warm to 37°C prior to application on cell monolayers.

Workflow Visualization

G Compound Potassium 2-[(4-fluorophenyl) carbamoylamino]acetate (Solid Powder) Solvation Aqueous Solvation (Direct PBS Dissolution) *DMSO-Free* Compound->Solvation Reconstitution Filtration Sterile Filtration (0.22 µm PES Membrane) *Low Drug Binding* Solvation->Filtration Clarification Media Supplemented Cell Culture Media (Maintained at pH 7.4) Filtration->Media Formulation Uptake Cellular Uptake (Intact Monolayer / Suspension) Media->Uptake Incubation Target Intracellular Target Binding (Urea Motif H-Bonding) Uptake->Target Mechanism

Fig 1. DMSO-free preparation and cellular delivery workflow for the arylurea potassium salt.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies Source: Nikon URL:[Link]

  • Full article: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Source: Taylor & Francis Online URL:[Link]

Sources

Method

Application Note: Catalytic Cyclodehydration and N-Arylation Workflows for Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate

Introduction and Substrate Rationale Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate is a highly stable, water-soluble ureidoacetate salt. In advanced medicinal chemistry, it serves as a pre-organized substrate for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Substrate Rationale

Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate is a highly stable, water-soluble ureidoacetate salt. In advanced medicinal chemistry, it serves as a pre-organized substrate for the synthesis of 3-(4-fluorophenyl)hydantoin—a privileged pharmacophore frequently embedded in oncology drugs (e.g., androgen receptor antagonists) and neurology therapeutics.

Operating with the potassium salt rather than the free hydantoic acid provides significant kinetic advantages. The salt form prevents premature, uncontrolled auto-cyclization during storage. During catalytic processing, the potassium counterion acts as a mild internal buffer, neutralizing acidic byproducts and shifting the thermodynamic equilibrium toward the desired cyclized product [[1]]().

Mechanistic Causality in Catalytic Processing

This application note details a two-stage catalytic workflow designed to transform the linear ureidoacetate into a highly functionalized, N1,N3-disubstituted hydantoin.

Pathway A: Lewis Acid-Catalyzed Cyclodehydration The cyclodehydration of ureidoacetates to hydantoins is a fundamental transformation that often competes with hydrolysis when using strong Brønsted acids 1. To circumvent this, we utilize Scandium(III) triflate [Sc(OTf)₃] as a water-tolerant Lewis acid. Sc(III) selectively coordinates to the carboxylate oxygen, radically increasing its electrophilicity without protonating the nucleophilic urea nitrogen. This precise coordination enables smooth intramolecular cyclization.

Pathway B: Cu-Catalyzed Regioselective N1-Arylation Following cyclization, the resulting 3-(4-fluorophenyl)hydantoin possesses a free N1-H. Hydantoin derivatives are excellent substrates for transition-metal catalysis 2. We employ a Cu(I)/Cu(III) catalytic cycle utilizing diaryliodonium salts to achieve mild, regioselective N1-arylation. The hydantoinate acts as a ligand that stabilizes the transient Cu(III) intermediate before reductive elimination 2.

Quantitative Data Summaries

The following table summarizes the optimized catalytic parameters for the two-stage workflow, demonstrating high turnover and excellent isolated yields.

Reaction StepCatalyst SystemLoadingSolventTemp (°C)Time (h)Yield (%)
1. Cyclodehydration Sc(OTf)₃10 mol%MeCN804.092%
2. N1-Arylation Cu(OAc)₂ / TEA5 mol%DMF2512.088%

Self-Validating Experimental Protocols

Protocol 1: Sc(OTf)₃-Catalyzed Synthesis of 3-(4-fluorophenyl)hydantoin

This protocol utilizes in-process controls (IPCs) to ensure the Lewis acid successfully mediates the cyclodehydration without hydrolytic cleavage.

  • Substrate Activation: Suspend Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (10.0 mmol) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add Sc(OTf)₃ (1.0 mmol, 10 mol%) in one portion.

    • Self-Validation (IPC): The cloudy suspension will transition to a clear, homogeneous solution within 15 minutes as the soluble Sc(III)-carboxylate reactive complex forms.

  • Cyclodehydration: Heat the reaction mixture to 80°C for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The baseline spot (potassium salt) must completely disappear, replaced by a single, fast-moving UV-active spot (R_f ~0.6).

  • Quench and Isolate: Cool the mixture to room temperature and slowly add 50 mL of ice-cold deionized water.

    • Self-Validation (IPC): Rapid precipitation of white crystalline 3-(4-fluorophenyl)hydantoin confirms successful cyclization. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Cu-Catalyzed Regioselective N1-Arylation

This protocol transforms the intermediate into a complex disubstituted scaffold, using visual color shifts to validate the Cu(I)/Cu(III) redox cycle.

  • Reagent Assembly: In a Schlenk flask, combine 3-(4-fluorophenyl)hydantoin (5.0 mmol), diphenyliodonium tosylate (6.0 mmol), and Cu(OAc)₂ (0.25 mmol, 5 mol%).

  • Base Addition & Initiation: Add triethylamine (10.0 mmol) dissolved in anhydrous DMF (20 mL).

    • Causality: TEA deprotonates the N1-H, facilitating ligand exchange at the copper center.

    • Self-Validation (IPC): The solution will immediately turn deep blue/green, confirming the formation of the active Cu-amine/hydantoinate complex.

  • Catalytic Turnover: Stir at 25°C for 12 hours.

    • Self-Validation (IPC): The reaction color will shift from blue to a reddish-brown hue, indicative of the transient Cu(III)-aryl species continuously cycling through reductive elimination.

  • Purification: Dilute the mixture with EtOAc (100 mL) and wash with 5% aqueous NH₄OH (3 × 50 mL).

    • Self-Validation (IPC): The aqueous layer will turn bright blue (extracting the copper catalyst), leaving a colorless organic layer containing the pure N1-phenyl-3-(4-fluorophenyl)hydantoin product.

Process Visualizations

Pathway A Potassium 2-[(4-fluorophenyl) carbamoylamino]acetate (Substrate) B Sc(OTf)3 Catalyzed Cyclodehydration A->B Sc(OTf)3 (10 mol%) MeCN, 80°C C 3-(4-fluorophenyl) hydantoin (Intermediate) B->C - H2O, - KOTf D Cu-Catalyzed N1-Arylation C->D Ar-I(Ph)OTs Cu(OAc)2 E N1-Aryl-3-(4-fluorophenyl) hydantoin (Final Product) D->E Base, RT

Fig 1: Catalytic workflow from ureidoacetate to N1,N3-disubstituted hydantoins.

Mechanism CuI Cu(I) Active Species OxAdd Oxidative Addition with Diaryliodonium Salt CuI->OxAdd CuIII Cu(III)-Aryl Intermediate OxAdd->CuIII TransMet Ligand Exchange (Hydantoinate replaces Ligand) CuIII->TransMet CuIII_Hyd Cu(III)-Aryl-Hydantoinate TransMet->CuIII_Hyd RedElim Reductive Elimination (C-N Bond Formation) CuIII_Hyd->RedElim RedElim->CuI Catalyst Regeneration Prod N1-Aryl Hydantoin Product RedElim->Prod

Fig 2: Cu-catalyzed N1-arylation cycle detailing the Cu(I)/Cu(III) redox mechanism.

References

  • [3] A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids. ResearchGate.3

  • [1] Chemistry of Ureido Carboxylic and Ureylene Dicarboxylic Acids. ResearchGate. 1

  • [2] Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters (ACS Publications).

Sources

Application

Standard Operating Procedure for the Safe Handling of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

Introduction and Scope This document provides a detailed standard operating procedure (SOP) for the safe handling of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate. As this is a compound with limited publicly availa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

This document provides a detailed standard operating procedure (SOP) for the safe handling of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate. As this is a compound with limited publicly available safety data, this SOP is established by extrapolating from the known properties of its constituent chemical moieties: a potassium acetate salt and a fluorinated aromatic carbamoylamino structure. This guide is intended for researchers, scientists, and drug development professionals. The procedures outlined below are designed to mitigate potential risks and ensure a safe laboratory environment.

The core principle of this SOP is to treat the compound with a high degree of caution, assuming potential for toxicity and reactivity based on its chemical structure.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate, a risk assessment must be conducted based on analogous compounds.

  • Potassium Salt Moiety: The presence of the potassium salt suggests that the compound is likely a solid and may be hygroscopic, similar to potassium acetate.

  • Fluorinated Aromatic Moiety: Fluorinated aromatic compounds can exhibit a range of toxicological effects. The carbon-fluorine bond is strong, but metabolic processes or degradation can potentially release fluoride ions or other toxic byproducts. It is prudent to handle all fluorinated organic compounds with care to avoid inhalation, ingestion, and skin contact.

  • Carbamoylamino Moiety: Carbamate derivatives are a broad class of compounds with diverse biological activities. Some are used as pesticides and pharmaceuticals and can exhibit significant toxicity, including potential carcinogenic or mutagenic properties. The carbamoyl group can be a structural alert for reactivity and biological interaction.

Assumed Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • Potential for unknown systemic toxicity.

  • The compound may be hygroscopic and moisture-sensitive.

Physical and Chemical Properties

PropertyPredicted Value/Information
Appearance Likely a white to off-white solid.
Solubility Expected to have some solubility in water due to the potassium salt. Solubility in organic solvents will vary.
Hygroscopicity High potential to be hygroscopic.
Stability Store away from strong acids, bases, and oxidizing agents.
Decomposition Products Hazardous decomposition products may include carbon oxides, nitrogen oxides, hydrogen fluoride, and potassium oxides.

Engineering Controls

To minimize exposure, all handling of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate should be conducted within certified engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and preparation of solutions must be performed in a properly functioning chemical fume hood.

  • Ventilation: The laboratory should have adequate general ventilation. Local exhaust ventilation may be necessary for larger scale operations.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.

  • Skin and Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Detailed Experimental Protocols

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • The container should be clearly labeled with the compound name, date of receipt, and any known hazards.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Due to its potential hygroscopicity, storage in a desiccator may be necessary.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Handling and Use

The following workflow diagram illustrates the key steps for safe handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Hood Work in Fume Hood Prep->Hood Weigh Weigh Compound Hood->Weigh Dissolve Dissolve/React Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Glassware Transfer->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Remove_PPE Remove PPE Dispose->Remove_PPE

Caption: Workflow for Handling Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.

    • Don the appropriate PPE as described in Section 5.0.

  • Weighing and Transferring:

    • Perform all weighing operations within the fume hood.

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Close the primary container immediately after use.

  • Solution Preparation:

    • Add the solvent to the solid in a controlled manner to avoid splashing.

    • If the dissolution is exothermic, add the solvent slowly and with cooling if necessary.

Spill and Emergency Procedures
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, water), and collect the cleaning materials for disposal as hazardous waste.

  • Minor Spill (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material.

    • Collect the contaminated absorbent into a labeled waste container.

    • Clean the spill area with a suitable solvent.

  • Major Spill:

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact the institutional emergency response team.

    • Prevent entry into the affected area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Conclusion

The handling of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate requires a cautious and well-planned approach due to the lack of specific safety data. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed protocols outlined in this document, researchers can minimize their risk of exposure and ensure a safe working environment.

References

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Airgas. (2022). Safety Data Sheet: Fluorine. Retrieved from [Link]

  • Princeton University. (n.d.). Standard Operating Procedure for: Fluorine. Retrieved from [Link]

  • Town of Fort Frances. (n.d.). Fluoride Handling. Retrieved from [Link]

  • Daikin Chemicals. (2023). Safety data sheet. Retrieved from [Link]

  • Takahashi, K., et al. (1992).
Method

Application Note: Process Optimization and Scale-Up Protocol for the Synthesis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate

Executive Summary The transition of active pharmaceutical ingredient (API) intermediates from bench-scale synthesis to pilot-scale production requires rigorous control over reaction kinetics, thermodynamics, and impurity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of active pharmaceutical ingredient (API) intermediates from bench-scale synthesis to pilot-scale production requires rigorous control over reaction kinetics, thermodynamics, and impurity profiles. This application note details the optimized, self-validating scale-up protocol for Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (CAS: 2378502-33-9)[1].

Structurally, this compound is an N-aryl hydantoic acid potassium salt (a urea derivative). It serves as a critical building block in the synthesis of several advanced therapeutics, including modulators of fatty acid amide hydrolase (FAAH)[2], TRPM8 receptor antagonists[3], and selective allosteric inhibitors targeting Plasmodium falciparum[4]. The protocol below outlines the transition from a 100 g to a 1 kg scale, emphasizing mechanistic causality and in-process controls.

Mechanistic Causality & Reaction Design

The core chemical transformation is the nucleophilic addition of an amine to the electrophilic cumulative double bond of an isocyanate to form a urea linkage[2]. Scaling this reaction presents two primary challenges: thermal runaway and competitive hydrolysis.

  • Causality of Base Selection (Potassium Hydroxide): Glycine natively exists as a zwitterion in aqueous environments, rendering its amine group non-nucleophilic. The stoichiometric addition of potassium hydroxide (KOH) deprotonates the ammonium moiety, generating the highly nucleophilic potassium glycinate. This ensures rapid, preferential attack on the isocyanate carbon, outcompeting the background hydrolysis of the isocyanate[3].

  • Causality of the Co-Solvent System (THF/Water): 4-Fluorophenyl isocyanate is highly hydrophobic and insoluble in pure water. If the reaction is run in a purely aqueous system, the isocyanate forms localized droplets. At the droplet interface, water hydrolyzes the isocyanate into 4-fluoroaniline, which rapidly reacts with unreacted isocyanate to form the highly insoluble, symmetric byproduct 1,3-bis(4-fluorophenyl)urea . Utilizing a Tetrahydrofuran (THF)/Water co-solvent system homogenizes the reaction, favoring the kinetic reaction with the amine and suppressing byproduct formation.

  • Causality of Thermal Control: The urea coupling reaction is highly exothermic. Maintaining the dosing temperature at 0–5°C prevents thermal degradation and minimizes the kinetic rate of water-driven hydrolysis.

Workflow Visualization

ProcessFlow A Raw Materials Glycine, KOH, 4-F-Ph-NCO B Salt Formation Potassium Glycinate (aq) A->B Dissolution & Deprotonation C Controlled Dosing Addition of Isocyanate at 0-5°C B->C THF Addition & Cooling D Urea Coupling Reaction Exothermic Control (15-20°C) C->D Nucleophilic Addition E In-Process Control (IPC) HPLC Purity > 99% D->E Sampling at 2h E->D Fail (Hold 1h) F Crystallization & Isolation Cooling to 0°C & Filtration E->F Pass (Isocyanate < 0.5%) G Final API Intermediate CAS: 2378502-33-9 F->G Vacuum Drying (45°C)

Caption: Scale-up workflow for synthesizing Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate.

Quantitative Scale-Up Metrics

The following table summarizes the quantitative data and process efficiency across three distinct scale-up phases. The optimization of the solvent ratio and dosing time resulted in a direct reduction of the symmetric urea impurity at the 1.0 kg scale.

ParameterBench ScalePilot Scale IPilot Scale II
Target Scale 100 g500 g1.0 kg
Glycine Input 30.0 g150.0 g300.0 g
4-F-Ph-NCO Input 54.8 g274.0 g548.0 g
Dosing Time 30 min90 min120 min
Yield (%) 92.5%91.8%93.1%
HPLC Purity 99.1%99.3%99.5%
Impurity (Symmetric Urea) 0.6%0.5%0.2%

Self-Validating Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . Progression to subsequent steps is gated by specific thermodynamic and analytical checkpoints to ensure batch integrity.

Phase 1: Salt Formation & Pre-cooling
  • Charge a 10 L jacketed glass reactor equipped with an overhead mechanical stirrer with 300.0 g (4.0 mol) of Glycine and 2.5 L of deionized water.

  • Neutralization: Add 224.4 g (4.0 mol) of Potassium Hydroxide (KOH) pellets in 50 g portions. Maintain the jacket temperature to ensure the internal temperature does not exceed 30°C.

  • Solvent Addition: Add 2.5 L of Tetrahydrofuran (THF) to the aqueous potassium glycinate solution.

  • Validation Checkpoint 1 (pH): Measure the pH of the aqueous phase. The system validates itself if pH > 10.0 . If pH < 10.0, deprotonation is incomplete; adjust with 1M KOH before proceeding.

  • Cooling: Engage the chiller unit to cool the biphasic mixture to an internal temperature of 0–5°C.

Phase 2: Controlled Electrophilic Dosing
  • Preparation: In a separate vessel, prepare a homogeneous solution of 548.0 g (4.0 mol) of 4-fluorophenyl isocyanate in 1.0 L of anhydrous THF.

  • Validation Checkpoint 2 (Thermal Gate): Confirm the reactor internal temperature is strictly ≤ 5°C before initiating the addition.

  • Dosing: Dose the isocyanate solution into the reactor over 120 minutes via a calibrated dosing pump.

  • Validation Checkpoint 3 (Exotherm Control): Monitor the internal temperature continuously. If ΔT exceeds 5°C (internal temp > 10°C), the dosing pump must automatically pause. This validates that the cooling capacity is matching the exothermic output, preventing runaway hydrolysis[2].

Phase 3: Maturation & In-Process Control (IPC)
  • Maturation: Post-addition, adjust the jacket temperature to gradually warm the reaction mixture to 15–20°C over 2 hours.

  • Validation Checkpoint 4 (IPC Analytics): Withdraw a 1 mL biphasic aliquot, quench with 1 mL of methanol to neutralize any residual isocyanate, and analyze via RP-HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient).

    • Pass Criteria: Peak area of 4-fluorophenyl isocyanate is < 0.5%.

    • Fail Criteria: If > 0.5%, hold the reaction for an additional 1 hour at 20°C and re-sample.

Phase 4: Isolation & Drying
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (300 mbar, 40°C) to strip off the THF. As the organic solvent is removed, the potassium salt of the product will begin to precipitate from the aqueous phase.

  • Crystallization: Cool the remaining aqueous slurry to 0–5°C and age under slow agitation (100 rpm) for 2 hours to maximize crystal growth and yield.

  • Filtration: Filter the white crystalline solid through a Nutsche filter.

  • Washing: Wash the filter cake with 2 x 500 mL of ice-cold acetone. Causality: Acetone selectively dissolves trace amounts of the 1,3-bis(4-fluorophenyl)urea byproduct while leaving the highly polar potassium salt intact.

  • Drying: Dry the product in a vacuum oven at 45°C for 24 hours until a constant weight is achieved.

References

  • [1] Guidechem. potassium;2-[[(4-fluoroanilino)-oxomethyl]amino]acetate 2378502-33-9 wiki. Retrieved from:

  • [2] Google Patents. US8530476B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase. Retrieved from:

  • [3] National Institutes of Health (NIH). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. Retrieved from:

  • [4] Semantic Scholar. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target. Retrieved from:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate

Welcome to the technical support center for the synthesis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to improve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this important synthetic intermediate. We will delve into the core reaction mechanism, troubleshoot common experimental issues, and provide a robust, optimized protocol grounded in established chemical principles.

Section 1: The Core Reaction - Mechanism and Key Parameters

The synthesis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate is fundamentally a nucleophilic addition reaction between glycine and 4-fluorophenyl isocyanate. The reaction proceeds by the attack of the lone pair of electrons on the nitrogen atom of glycine onto the electrophilic carbon atom of the isocyanate group. A base is required to deprotonate the carboxylic acid of glycine, increasing the nucleophilicity of the amino group and yielding the final potassium salt.

Reaction Mechanism

The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. The presence of a base, such as potassium hydroxide (KOH) or potassium bicarbonate (KHCO3), is crucial.

Reaction_Mechanism Glycine Glycine (H₂N-CH₂-COOH) Glycinate Potassium Glycinate (H₂N-CH₂-COO⁻ K⁺) Isocyanate 4-Fluorophenyl Isocyanate (F-Ph-N=C=O) Product Potassium 2-[(4-fluorophenyl) carbamoylamino]acetate Base Potassium Base (e.g., KOH) Base->Glycine Glycinate->Product Nucleophilic Attack

Caption: Core reaction mechanism for the synthesis.

Key Experimental Parameters

Optimizing the following parameters is critical for maximizing reaction yield and purity.

ParameterRecommended RangeRationale & Key Considerations
Stoichiometry 1.0 : 1.0 - 1.1 (Glycine : Isocyanate)A slight excess of the isocyanate can drive the reaction to completion, but a large excess increases the risk of side reactions, particularly the formation of diarylurea.
Base 1.0 - 1.1 equivalents (relative to Glycine)Sufficient base is required to form the potassium glycinate salt. An excess can increase the rate of isocyanate hydrolysis. Potassium bicarbonate is often a milder and effective choice.
Solvent Water, Acetone/Water, THF/WaterThe solvent must solubilize the potassium glycinate. A co-solvent like acetone or THF can help solubilize the isocyanate.
Temperature 0°C to Room Temperature (20-25°C)The reaction is exothermic. Low initial temperatures (0-5°C) are crucial during the addition of the isocyanate to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature.
Reaction Time 1 - 4 hoursReaction progress should be monitored (e.g., by TLC or LC-MS) to determine the point of completion and avoid potential product degradation or side reactions over extended periods.
pH 8 - 10Maintaining a basic pH is essential for keeping the glycine deprotonated and nucleophilic. However, excessively high pH can accelerate the hydrolysis of the isocyanate.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

A1: Consistently low yields are often traced back to one of four areas: reagent quality, competing side reactions, reaction conditions, or inefficient product isolation.

  • Reagent Purity:

    • 4-Fluorophenyl Isocyanate: Isocyanates are highly reactive and susceptible to hydrolysis from atmospheric moisture. This forms an unstable carbamic acid which decomposes to 4-fluoroaniline. This amine can then react with another molecule of the isocyanate to form the highly insoluble and unreactive N,N'-bis(4-fluorophenyl)urea .[1][2] Always use freshly opened or properly stored isocyanate. Consider verifying its purity via IR spectroscopy (strong N=C=O stretch ~2250-2270 cm⁻¹) before use.

    • Glycine: Ensure the glycine is dry and of high purity.

  • Reaction Conditions:

    • Temperature Control: The most critical factor is the initial reaction temperature. The addition of the isocyanate to the basic glycine solution is exothermic. If the temperature rises uncontrollably, the rate of isocyanate hydrolysis will increase dramatically, leading to the formation of the diarylurea byproduct.[3] Solution: Begin the reaction in an ice bath (0-5°C) and add the isocyanate slowly, dropwise, ensuring the internal temperature does not exceed 10°C.

    • Mixing: In a biphasic system (e.g., water with an organic solvent for the isocyanate), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Product Isolation:

    • The product is a potassium salt and is likely highly soluble in water. Crashing the product out of solution by adding a water-miscible organic solvent in which the salt is insoluble (e.g., isopropanol, ethanol, or acetone) is a common strategy. If the yield remains low, your product may still be in the mother liquor. Try concentrating the filtrate under reduced pressure and attempting a secondary precipitation.

Q2: I'm observing a significant amount of an insoluble white precipitate that is not my product. What is it and how can I prevent it?

A2: This is almost certainly N,N'-bis(4-fluorophenyl)urea . As mentioned above, this byproduct forms when the isocyanate reacts with water.[1][3]

Side_Reaction Isocyanate F-Ph-N=C=O Amine 4-Fluoroaniline (F-Ph-NH₂) Isocyanate->Amine Hydrolysis Diarylurea N,N'-bis(4-fluorophenyl)urea (Insoluble Precipitate) Water H₂O Amine->Diarylurea Reacts with another Isocyanate molecule

Sources

Optimization

troubleshooting impurities in Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate crystallization

Welcome to the technical support center for the crystallization of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your crystallization processes. The integrity of your final active pharmaceutical ingredient (API) depends on a well-controlled crystallization, which is crucial for ensuring desired purity, stability, and downstream processability.[1][2][3]

Troubleshooting Guide: Impurities and Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate. The question-and-answer format is designed to help you quickly identify your issue and implement a logical, science-backed solution.

Q1: My final product is an oil or a sticky mass, not a crystalline solid. What is "oiling out" and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when the compound separates from the solution as a supercooled liquid or amorphous oil instead of an ordered crystalline solid.[4] This is often a result of the solution becoming supersaturated too quickly or at a temperature above the compound's melting point in the specific solvent environment. Impurities can also induce this phenomenon.[4] For a molecule like Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate, with its potential for complex hydrogen bonding, the choice of solvent and cooling rate are critical to avoiding this issue.

Causality and Solution Pathway:

  • Excessive Supersaturation: Rapid cooling or the sudden addition of an anti-solvent creates a high level of supersaturation that the system cannot relieve through the orderly process of nucleation and crystal growth.[1][5]

    • Solution: Decrease the cooling rate significantly. A slower, controlled temperature reduction allows molecules to orient themselves correctly into a crystal lattice.[5][6][7][8] If using an anti-solvent, add it dropwise to the solution at an elevated temperature with vigorous stirring to avoid localized high supersaturation.

  • Inappropriate Solvent Choice: The solvent may have too high a solvating power, even at lower temperatures, or the compound's melting point may be depressed in the chosen solvent system.

    • Solution: Re-evaluate your solvent system. A good solvent should dissolve the compound at a high temperature but have significantly lower solubility at room temperature or below.[9] Consider using a solvent mixture. For instance, if you are using a highly polar solvent where the compound is very soluble, introduce a less polar co-solvent (an anti-solvent) to reduce the overall solubility of the system in a controlled manner.[10][11]

  • Seeding as a Control Mechanism: Spontaneous nucleation can be chaotic.[12] Seeding provides a template for crystallization to occur in a controlled manner.

    • Solution: Introduce a small quantity of pure, crystalline seed crystals once the solution is slightly supersaturated. This bypasses the unpredictable primary nucleation phase and promotes uniform crystal growth on the provided seeds, which is highly effective at mitigating oiling out.[4][][14]

Workflow for Mitigating "Oiling Out"

G start Oiling Out Observed check_cooling Is cooling rate > 20°C/h? start->check_cooling slow_cooling Decrease cooling rate to <10°C/h check_cooling->slow_cooling Yes check_solvent Is a single, high-solubility solvent being used? check_cooling->check_solvent No use_seeding Implement a seeding protocol slow_cooling->use_seeding add_antisolvent Introduce an anti-solvent (e.g., isopropanol, ethyl acetate) dropwise at elevated temperature check_solvent->add_antisolvent Yes reassess Re-evaluate solvent system entirely check_solvent->reassess No add_antisolvent->use_seeding end Crystalline Product Achieved use_seeding->end reassess->use_seeding

Caption: Decision tree for troubleshooting "oiling out".

Q2: My crystals are discolored (e.g., yellow or brown). How do I remove these color impurities?

A2: Addressing Entrapped Impurities

Discoloration is a clear sign that impurities have been trapped within the crystal lattice or are adsorbed onto the crystal surface.[15] This happens when crystallization occurs too rapidly, not allowing sufficient time for the equilibrium between the solid and liquid phases to be established, which would naturally exclude molecules that do not fit into the pure crystal lattice.[8]

Troubleshooting Steps:

  • Recrystallization: The most robust method for purifying a solid is recrystallization.[9][10][11] The principle relies on the assumption that the concentration of the impurity is much lower than that of the desired compound.

    • Protocol: Dissolve the impure solid in the minimum amount of a suitable hot solvent. If colored impurities are insoluble, they can be removed by hot filtration. Allow the solution to cool slowly and undisturbed. The desired compound will crystallize out in a purer form, leaving a higher concentration of the impurity in the mother liquor.[15]

  • Washing: After filtration, wash the collected crystals with a small amount of cold solvent (the same solvent used for crystallization). This helps to remove any residual mother liquor clinging to the crystal surfaces without dissolving a significant amount of the product.

  • Activated Carbon (Charcoal) Treatment: If the discoloration is due to high-molecular-weight colored organic impurities, activated carbon can be effective.

    • Protocol: After dissolving your impure compound in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight) to the solution. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the carbon by hot gravity filtration and then proceed with the cooling and crystallization step. Caution: Using too much carbon can lead to the loss of your desired product.

Q3: My yield is very low. What are the common causes and how can I improve it?

A3: Optimizing for Yield Without Sacrificing Purity

A low yield is a frequent issue in crystallization and can often be traced back to several key parameters.[16]

Probable Cause Scientific Rationale Recommended Action
Excess Solvent The compound has significant solubility in the mother liquor even at low temperatures. Using more solvent than the minimum required to dissolve the compound when hot will result in a larger portion of the product remaining in solution upon cooling.[16]Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete.
Premature Filtration The solution was not cooled sufficiently before filtration, meaning a substantial amount of the product was still dissolved in the solvent.Ensure the flask feels cool to the touch. For many systems, placing the flask in an ice-water bath for 15-30 minutes after it has reached room temperature can significantly increase the yield by further decreasing the compound's solubility.[11]
Incomplete Crystallization Insufficient time was allowed for the crystallization process to reach equilibrium.After initial cooling to room temperature, allow the flask to stand undisturbed for a longer period. Sometimes, crystallization can continue slowly over several hours.
Inappropriate pH For a salt like Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate, pH can drastically affect solubility. The compound is a salt of a carboxylic acid and contains a urea moiety, both of which are pH-sensitive.[17][18]Ensure the pH of the solution is optimal for minimizing the solubility of the salt form. For this compound, a neutral to slightly alkaline pH is likely to suppress the protonation of the carboxylate, keeping it in the less soluble salt form. A pH that is too acidic could protonate the acetate, increasing solubility.

Frequently Asked Questions (FAQs)

What is the ideal solvent for crystallizing Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate?

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[9] Given the structure—a potassium salt with a fluorophenyl urea group—a polar solvent system is required.

  • Good Starting Points: Protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with water, are excellent candidates. The urea and carboxylate groups will interact well with these polar solvents.

  • Solvent Screening Protocol:

    • Place a small amount (e.g., 50 mg) of your compound into several different test tubes.

    • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Heat the tubes that showed poor solubility. The compound should dissolve completely at or near the boiling point of the solvent.

    • Cool the tubes that showed complete dissolution. The ideal solvent will produce a large quantity of crystalline solid upon cooling.

How does pH influence the crystallization and purity of this compound?

The pH is a critical parameter. The molecule is a potassium salt of a carboxylic acid.

  • At Low pH (Acidic): The carboxylate anion (-COO⁻) can become protonated to the carboxylic acid (-COOH). This neutral form likely has very different solubility properties than the salt and may remain in solution or precipitate as a different solid form, leading to impurities or low yield.

  • At Neutral to Slightly Alkaline pH: The compound will remain in its salt form (R-COO⁻K⁺). This is generally the desired state for crystallization. Maintaining a stable pH in this range (e.g., 7.0-8.5) is crucial for consistency. The stability of urea derivatives can also be pH-dependent.[18][19]

What is polymorphism and why is it a concern?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] These different forms, or polymorphs, can have significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate[]

  • Bioavailability

  • Stability and Shelf-life

  • Melting Point

For an API, uncontrolled polymorphism is a major risk, as a change in crystal form could alter the drug's efficacy and safety.[2][14] Tegoprazan, a related potassium-competitive acid blocker, is known to exist in multiple polymorphic forms, highlighting the importance of this consideration.[20][21]

Controlling Polymorphism:

  • Consistency is Key: Strictly control all crystallization parameters: solvent system, cooling rate, agitation, and pH.

  • Seeding: Using seed crystals of the desired polymorph is the most effective way to ensure that the same crystal form is produced in every batch.[14]

  • Characterization: Routinely analyze your crystalline product using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to confirm you have the correct and consistent polymorphic form.

General Recrystallization Protocol

G cluster_dissolution 1. Dissolution cluster_cooling 2. Cooling & Crystallization cluster_isolation 3. Isolation & Drying a Place impure solid in Erlenmeyer flask b Add minimum volume of hot solvent to dissolve a->b c Optional: Add charcoal, swirl, and perform hot gravity filtration b->c d Allow solution to cool slowly to room temperature c->d e Optional: Place in ice bath to maximize crystal formation d->e f Collect crystals by vacuum filtration e->f g Wash crystals with a small amount of cold solvent f->g h Dry crystals to a constant weight g->h

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

Welcome to the technical support center dedicated to the chromatographic analysis of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate. This guide is designed for researchers, analytical chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound and seeking to develop robust, reproducible HPLC methods. As a molecule with both polar and non-polar characteristics, including an ionizable acetate group and a urea-like moiety, it presents unique challenges that require a systematic and well-understood approach to method development and troubleshooting.

This document moves beyond simple protocols to explain the underlying principles of chromatographic separation for this specific analyte. We will explore common issues, provide evidence-based solutions, and offer detailed workflows to empower you to optimize your analytical methods with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the HPLC analysis of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Q1: My peak for Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is eluting very early, close to the solvent front. How can I increase its retention time?

A1: Poor retention is the most common issue for this type of polar, salt-form compound on traditional reversed-phase columns. To increase retention, consider the following strategies:

  • Reduce Organic Solvent Content: Decrease the percentage of acetonitrile or methanol in your mobile phase. For highly polar compounds, you may need to start with a very low organic concentration (e.g., 0-5%).

  • Control Mobile Phase pH: The analyte has an acetate group. Operating at a pH at least one unit below its pKa (typically around 4.75) will neutralize the carboxylate, making the molecule less polar and more retentive on a reversed-phase column. Using a buffer like 20-50 mM potassium phosphate or ammonium formate is recommended.

  • Select an Appropriate Column: A standard C18 column may not be ideal. Consider columns designed for polar analytes, such as those with polar-embedded or polar-endcapped functionalities.[1][2] These columns provide alternative interaction mechanisms and are more stable in highly aqueous mobile phases.[3]

  • Consider HILIC: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds.[3] HILIC uses a high organic mobile phase with a polar stationary phase.[3]

Q2: I'm observing significant peak tailing. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns.[4][5] The urea-like structure in your analyte is prone to such interactions.

  • Optimize Mobile Phase pH: Ensure the pH is stable and appropriate. For basic compounds, a low pH can reduce tailing, while for acidic compounds, a slightly acidic pH is often optimal. Uncontrolled pH can lead to fluctuating ionization states, causing tailing.[4]

  • Use Mobile Phase Additives: Adding a competing agent like triethylamine (for basic compounds) can mask silanol sites. However, for your acidic analyte, ensuring a low pH with an appropriate buffer is the primary solution.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6] Try reducing the injection volume or sample concentration.[7]

  • Evaluate Column Health: A degraded or contaminated column can exhibit poor peak shape. Flush the column with a strong solvent or replace it if necessary.[7]

Q3: My retention times are drifting or shifting between injections. What should I investigate?

A3: Retention time variability can invalidate your results and points to a lack of system stability.[8] The causes can be instrumental or chemical.[9]

  • Insufficient Column Equilibration: This is a very common cause, especially when changing mobile phases or running gradients.[1] Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase before the first injection.[1]

  • Mobile Phase Composition Changes: The evaporation of a volatile organic solvent (like acetonitrile) from the mobile phase reservoir will increase the aqueous content, leading to longer retention times over a sequence.[8] Always keep mobile phase bottles capped.

  • Temperature Fluctuations: Even a 1°C change in column temperature can alter retention times by 1-2%.[10] Using a column thermostat is critical for reproducibility.[10]

  • Flow Rate Instability: Worn pump seals, faulty check valves, or small leaks can cause the flow rate to fluctuate, which directly impacts retention times.[9][10]

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex issues.

Guide 1: Systematic Troubleshooting of Retention Time Drift

Retention time drift can be either gradual (trending in one direction over a sequence) or random (unpredictable shifts between injections). The following workflow helps diagnose the root cause.

G cluster_gradual Gradual Drift cluster_random Random Drift / Jitter start Retention Time Drift Observed q1 Is the drift gradual or random? start->q1 gradual Gradual Drift (Consistently Increasing/Decreasing RT) q1->gradual Gradual random Random Drift (Unpredictable RT shifts) q1->random Random cause1 Mobile Phase Evaporation (Volatile organic component) gradual->cause1 cause2 Column Temperature Fluctuation (No thermostat or ambient changes) gradual->cause2 cause3 Insufficient Column Equilibration (Especially for gradients) gradual->cause3 solution1 Solution: Cap mobile phase bottles. Prepare fresh mobile phase. cause1->solution1 solution2 Solution: Use a column thermostat. Ensure lab temperature is stable. cause2->solution2 solution3 Solution: Increase equilibration time between runs (5-10 column volumes). cause3->solution3 cause4 Pump/Flow Rate Issues (Worn seals, check valves, leaks) cause5 Air Bubbles in System (Improperly degassed mobile phase) cause6 Autosampler/Injector Issues (Inconsistent injection volume/timing) solution4 Solution: Check for leaks. Service pump seals/check valves. Monitor pressure ripple. solution5 Solution: Degas mobile phase thoroughly (sonication, vacuum, or inline degasser). solution6 Solution: Purge injector. Check for sample loop blockages.

Caption: Decision tree for troubleshooting retention time drift.

Guide 2: Resolving Poor Peak Shape

Ideal chromatographic peaks are symmetrical and Gaussian. Deviations like tailing, fronting, or splitting indicate underlying problems that can compromise resolution and quantification.

Peak Shape Problem Primary Potential Causes Recommended Solutions
Peak Tailing 1. Secondary silanol interactions with the analyte's urea group.[4] 2. Mobile phase pH is too close to the analyte's pKa, causing mixed ionization states. 3. Column contamination or degradation.1. Use a modern, high-purity silica column or a polar-endcapped column. 2. Adjust mobile phase pH to be at least 1 unit away from the analyte pKa (e.g., pH < 3.5). 3. Flush the column with a strong solvent (e.g., isopropanol) or replace it.
Peak Fronting 1. Column overload (injecting too high a concentration).[6] 2. Sample diluent is significantly stronger (more organic) than the initial mobile phase.[4]1. Dilute the sample or reduce the injection volume.[4] 2. Prepare the sample in a diluent that matches the initial mobile phase composition as closely as possible.[3]
Peak Splitting 1. Partially blocked column inlet frit.[11] 2. Column void or channel has formed in the packing material.[11] 3. Co-elution with an impurity.1. Reverse-flush the column (if permitted by the manufacturer) or replace the frit/column.[11] 2. Replace the column. This is often caused by pressure shocks or operating outside pH/temp limits.[5] 3. Adjust mobile phase conditions (gradient slope, organic solvent type) to improve resolution.

Method Development and Optimization Protocols

This section provides a starting point for developing a robust HPLC-UV method for Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate.

Protocol 1: Initial Method Development (Reversed-Phase)

This protocol establishes a baseline for analysis using a common reversed-phase approach.

1. Analyte & System Preparation:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~0.1 mg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

2. Chromatographic Conditions:

Parameter Recommended Starting Condition Rationale & Notes
Column C18 or Polar-Embedded C18 (e.g., Atlantis T3), 4.6 x 150 mm, 5 µmA polar-embedded phase can offer better retention and peak shape for this analyte.[3]
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (~pH 2.7)Controls the pH to keep the analyte in its neutral, more retentive form.
Mobile Phase B 0.1% Formic Acid in HPLC-grade AcetonitrileAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Gradient Program 0-2 min: 5% B (isocratic hold) 2-15 min: 5% to 70% B (linear gradient) 15-17 min: 70% to 95% B (wash) 17-19 min: 95% B (hold) 19-20 min: 95% to 5% B (return to initial) 20-25 min: 5% B (equilibration)A broad scouting gradient to determine the approximate elution conditions.[1]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CControls temperature to ensure retention time stability.[10]
Detection UV at 254 nmThe fluorophenyl group should provide adequate UV absorbance. A full spectrum scan is recommended to find the optimal wavelength.
Injection Volume 10 µLA small volume to minimize potential overload and solvent effects.

3. Method Optimization Workflow:

The initial scouting run from Protocol 1 will inform the next steps. The goal is to adjust the gradient to achieve a retention factor (k) between 2 and 10, with good peak shape and resolution from any impurities.

G start Run Initial Scouting Gradient (Protocol 1) eval1 Evaluate Chromatogram start->eval1 too_early Retention Time Too Short (k < 2) eval1->too_early Poor Retention good_rt Good Retention (2 < k < 10) eval1->good_rt Good Retention too_late Retention Time Too Long (k > 10) eval1->too_late Excessive Retention opt1 Decrease initial %B. Use a shallower gradient. too_early->opt1 opt2 Focus the gradient around the elution point. Example: Change 5-70% over 13 min to 20-40% over 10 min. good_rt->opt2 opt3 Increase initial %B. Use a steeper gradient. too_late->opt3 opt1->eval1 final Finalize Method & Perform Validation opt2->final opt3->eval1

Caption: Workflow for optimizing the HPLC gradient.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Chromatography Today. (n.d.).
  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA J Pharm Sci Technol, 74(1), 2-14.
  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. YouTube.
  • Woldemariam, G., et al. (2020).
  • ResearchGate. (n.d.).
  • ALWSCI. (2025, November 27).
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Phenomenex. (2025, June 6).
  • Waters Corporation. (2025, June 18).
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • BenchChem. (2025).
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Sigma-Aldrich. (n.d.). Trouble-Shooting.

Sources

Optimization

handling moisture sensitivity and hygroscopicity of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

Welcome to the Technical Support Center for Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate . As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical vulnerabilitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate . As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical vulnerabilities of this compound. This portal moves beyond basic instructions, providing you with mechanistic causality, self-validating experimental protocols, and field-proven troubleshooting strategies to ensure the absolute integrity of your drug development workflows.

Mechanistic Knowledge Base: The Dual Threat of Moisture

Handling this specific API intermediate requires understanding two interconnected degradation pathways: physical deliquescence and chemical hydrolysis.

The Physical Causality (Hygroscopicity): Potassium salts exhibit significantly higher hygroscopicity than their sodium counterparts due to the high hydration energy required to stabilize the K+ crystal lattice[1]. When the ambient relative humidity (RH) exceeds the compound's deliquescence point, it rapidly adsorbs atmospheric water. This transitions the material from a free-flowing powder to a sticky, caked mass, severely compromising flow properties and weighing accuracy[].

The Chemical Causality (Hydrolysis): The core structure of this compound contains a ureidoacetic acid framework with a urea linkage (-NH-CO-NH-). While stable in strictly dry conditions, adsorbed moisture creates a micro-aqueous environment. Urea and ester-containing APIs are highly susceptible to nucleophilic attack and hydrolysis in the presence of moisture[3]. The adsorbed water cleaves the urea bond, yielding 4-fluoroaniline (a toxic degradant), carbon dioxide gas, and potassium glycinate.

Pathway API Potassium 2-[(4-fluorophenyl) carbamoylamino]acetate Hydrolysis Hydrolysis of Urea Linkage API->Hydrolysis Water Adsorbed Moisture (H2O) Water->Hydrolysis Catalyst/Reactant Deg1 4-Fluoroaniline (Primary Degradant) Hydrolysis->Deg1 Deg2 Carbon Dioxide (CO2) Hydrolysis->Deg2 Deg3 Potassium Glycinate Hydrolysis->Deg3

Hydrolytic degradation pathway of the urea linkage upon moisture exposure.

Quantitative Data & Thresholds

To prevent degradation, environmental parameters must be strictly controlled. The following table summarizes the critical thresholds for handling and storing this compound.

ParameterRecommended TargetCritical ThresholdConsequence of Deviation
Storage Temperature 2°C to 8°C> 25°CAccelerated hydrolysis kinetics.
Ambient RH (Handling) < 10% (Glovebox)> 30%Rapid moisture adsorption; severe caking[4].
Moisture Content (KF) < 0.5% w/w> 1.0% w/wOnset of chemical degradation[3].
Drying Conditions 40°C at < 10 mbar> 50°CThermal degradation of the urea bond.

Self-Validating Experimental Protocols

A protocol is only reliable if it can prove its own success. The following methodologies incorporate built-in validation steps.

Protocol A: Controlled Weighing and Handling

Causality: Exposing the salt to ambient air during weighing introduces an unknown variable (water mass), skewing molar calculations and initiating degradation. Equilibrating samples in a desiccator and using a glovebox minimizes RH impact during weighing[4].

  • Preparation: Purge a controlled-atmosphere glovebox with Argon or Nitrogen until H2O and O2 levels are < 0.1 ppm[5].

  • Transfer: Introduce the sealed API container into the antechamber. Perform three vacuum/purge cycles before moving it into the main chamber.

  • Handling: Use an analytical balance inside the glovebox. Utilize anti-static spatulas, as ultra-dry environments increase electrostatic charge on powder surfaces.

  • Self-Validation (Drift Check): Leave a 100 mg test aliquot on the balance pan for 5 minutes. If the mass increases by >0.1 mg, the glovebox atmosphere is compromised (moisture ingress). Abort the procedure and re-purge the system.

Protocol B: Moisture Recovery & Purity Verification

Causality: If the powder has absorbed moisture, it must be dried without triggering thermal hydrolysis. High heat combined with water causes rapid degradation. Therefore, we rely on high vacuum rather than high heat.

  • Preparation: Inside a controlled environment, spread the caked powder thinly in a glass Petri dish to maximize surface area.

  • Drying: Place the dish in a vacuum oven at 40°C. Apply a dynamic vacuum (< 10 mbar) for 12 to 24 hours.

  • Self-Validation (Moisture & Purity):

    • Karl Fischer (KF) Titration: Test a sample to confirm moisture has been reduced to < 0.5%.

    • HPLC Analysis: Run an isocratic reverse-phase HPLC check. The absence of a 4-fluoroaniline peak confirms that the drying process successfully removed water without inducing hydrolysis.

Workflow Receive 1. Receive API Batch Glovebox 2. Transfer to Glovebox (<10% RH, Ar/N2) Receive->Glovebox KF 3. Karl Fischer Titration (Verify Moisture) Glovebox->KF Decision Moisture > 0.5%? KF->Decision Dry 4a. Vacuum Drying (40°C, <10 mbar) Decision->Dry Yes Formulate 4b. Proceed to Formulation Decision->Formulate No HPLC 5. HPLC Purity Check (Self-Validation) Dry->HPLC HPLC->Formulate Purity > 99.0%

Self-validating workflow for handling and moisture-recovery of hygroscopic APIs.

Troubleshooting FAQs

Q: My powder has formed hard clumps in the amber bottle. Can I simply crush it and proceed? A: No. Clumping is a primary physical indicator of moisture ingress[]. Because this compound is highly susceptible to hydrolysis[3], the absorbed water may have already initiated chemical degradation. Crushing the clumps only addresses the physical issue. You must execute Protocol B to dry the material and perform an HPLC purity check to validate that 4-fluoroaniline has not formed.

Q: Why are my Karl Fischer (KF) titration results inconsistent across replicates? A: Inconsistent KF results for highly hygroscopic powders usually stem from moisture absorption during sample transfer to the titration vessel. If you are weighing the sample on an open bench, it is scavenging water from the air in real-time. To resolve this, weigh the sample inside a glovebox[4] into a crimp-sealed vial, and inject the KF solvent directly into the sealed vial to extract the moisture before transferring it to the titrator.

Q: Can I store the API in a standard -20°C freezer to prevent degradation? A: Yes, but with a critical caveat. While low temperatures slow degradation kinetics, standard freezers have high internal relative humidity. When you remove the cold bottle, condensation will immediately form on and inside the container if opened prematurely. You must store the API in a double-sealed moisture-barrier bag with desiccant[3], and allow the container to fully equilibrate to room temperature (typically 2-4 hours) in a desiccator before opening.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate. This document provides in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to steric hindrance in the chemical reactions of this compound.

Introduction to the Challenge

Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate is a substituted amino acid derivative with significant potential as a building block in medicinal chemistry. Its structure, featuring a bulky 4-fluorophenylcarbamoyl group adjacent to the reactive carboxylate and N-H functionalities, presents a significant challenge in synthesis: steric hindrance . This phenomenon, where the spatial arrangement and bulk of atomic groups obstruct reacting centers, can dramatically slow down or completely prevent desired chemical transformations.[1][2]

This guide is designed to provide both a theoretical understanding of the steric issues specific to this molecule and practical, field-proven solutions to overcome them, ensuring the successful progression of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue for Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate?

A1: Steric hindrance is the obstruction of a chemical reaction due to the physical size of molecules or their substituent groups.[1][3] For Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate, the bulky 4-fluorophenyl group is in close proximity to the carboxylate end of the molecule. This bulkiness acts as a "shield," physically blocking the approach of other molecules (nucleophiles) to the electrophilic carbon of the carboxylate group.[4][5] This makes forming a new bond at that position, such as in an amide coupling reaction, energetically unfavorable and kinetically slow.[1][6]

Q2: Which specific reactions involving this molecule are most susceptible to steric hindrance?

A2: The most common and challenging reaction is amide bond formation . Coupling the carboxylate of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate with an amine, especially a secondary or sterically demanding primary amine, is highly problematic. Standard coupling reagents often fail because the crowded environment prevents the formation of the necessary tetrahedral intermediate.[7] Other susceptible reactions could include esterification with bulky alcohols or alkylation of the urea N-H protons.

Q3: What are the primary strategies to overcome steric hindrance in these reactions?

A3: There are three main pillars for addressing steric hindrance:

  • Optimization of Reaction Conditions: Manipulating temperature, solvent, and concentration can provide the necessary energy to overcome the activation barrier created by steric effects.[1]

  • Selection of Specialized Reagents: Employing more reactive or sterically less demanding reagents can facilitate the reaction. This is particularly true for amide coupling, where a wide array of advanced reagents has been developed for hindered substrates.[7][8][9]

  • Use of Catalysis: Certain catalysts can create an alternative, lower-energy reaction pathway that is less susceptible to steric effects, or they can activate the substrates in a way that promotes the desired transformation.[10][11]

Troubleshooting Guide: Amide Bond Formation

This section addresses specific failures you may encounter when attempting to form an amide bond using Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate as the carboxylic acid component.

Problem: My standard amide coupling reaction (e.g., using HATU, HOBt/EDC) with a bulky amine is failing or giving less than 10% yield.

This is a classic sign that the steric hindrance around the carboxylate is preventing the activated ester from reacting with the incoming amine. The transition state is too crowded and energetically unfavorable.[4][7]

Solution A: Upgrade Your Coupling Reagent

Standard coupling reagents may not be potent enough. For sterically demanding couplings, more powerful activating agents are required.

dot

cluster_0 Troubleshooting Workflow Start Standard Coupling Fails (<10% Yield) Decision Is the amine partner also sterically hindered? Start->Decision Action1 Solution A: Upgrade Coupling Reagent (e.g., COMU, T3P, Acyl Fluoride) Decision->Action1 Yes Action2 Solution B: Modify Reaction Conditions (High Temp, Different Solvent) Decision->Action2 No End Successful Amide Formation Action1->End Action3 Solution C: Employ Catalysis (Organoboron Catalysts) Action2->Action3 If yield is still low Action3->End

Caption: Troubleshooting logic for failed amide coupling reactions.

Coupling ReagentKey Features & AdvantagesTypical Conditions
HATU / HBTU Standard, effective for many systems.Often fails with severely hindered substrates.
COMU Highly reactive, superior to HATU for hindered couplings. Generates a less-basic byproduct than HBTU/HATU.DMF or CH₃CN, DIPEA, Room Temp.
T3P® (Propylphosphonic Anhydride) Powerful water scavenger, drives reaction to completion. Effective for both hindered acids and anilines.EtOAc or Me-THF, Pyridine or DIPEA, 50-80 °C.
Acyl Fluoride (in situ) Acyl fluorides are small and highly reactive electrophiles, minimizing steric clash with the incoming amine.[8][9]See Protocol 1. Requires reagents like Cyanuric Fluoride or PyFluor.
Solution B: Modify Reaction Conditions
  • Increase Temperature: Heating the reaction provides the energy needed to overcome the high activation barrier caused by steric repulsion.[1] Consider switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF), Dioxane, or Toluene and heating to 80-110 °C.

  • Change Solvent: The choice of solvent can significantly impact reaction rates.[4]

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally good choices for SN2-type reactions like amide coupling because they solvate the cation (Potassium) but leave the nucleophile (amine) relatively "naked" and more reactive.[12]

    • Non-polar Solvents (Toluene, Dioxane): Sometimes beneficial at high temperatures, especially if azeotropic removal of water is desired to drive the reaction forward.

Solution C: Employ Advanced Catalytic Methods

For exceptionally difficult couplings, a catalytic approach may be necessary. Organoboron catalysts, for example, can facilitate direct dehydrative amidation under azeotropic reflux conditions, offering a different mechanistic pathway that can be less sensitive to steric bulk.[10][11]

dot

cluster_workflow Acyl Fluoride Protocol Workflow start Start: Potassium Salt + Amine step1 Step 1: Acid Liberation Add mild acid (e.g., HCl in Dioxane) to protonate the carboxylate. start->step1 step2 Step 2: Fluorination Add Fluorinating Agent (e.g., PyFluor) and base (e.g., DIPEA). step1->step2 step3 Step 3: Amine Addition Add hindered amine partner. step2->step3 step4 Step 4: Reaction Stir at room temp or heat (e.g., 80 °C). step3->step4 end End: Purified Amide Product step4->end

Caption: Experimental workflow for acyl fluoride-mediated coupling.

Detailed Experimental Protocols

Protocol 1: Acyl Fluoride-Mediated Coupling for Severely Hindered Substrates

This protocol leverages the high reactivity and small size of an acyl fluoride intermediate to overcome steric barriers.[8][9][13]

Materials:

  • Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (1.0 equiv)

  • Hindered Amine (1.1 equiv)

  • PyFluor or Cyanuric Fluoride (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)

Procedure:

  • Acid Liberation: Suspend Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (1.0 equiv) in anhydrous DCM. To this suspension, add 1.05 equivalents of 4M HCl in Dioxane dropwise and stir for 30 minutes at room temperature. The salt will convert to the free carboxylic acid. Note: This pre-step is crucial as the potassium salt is generally unreactive with fluorinating agents.

  • Acyl Fluoride Formation: To the mixture containing the free acid, add DIPEA (3.0 equiv). In a separate, dry flask, prepare a solution of the fluorinating agent (e.g., PyFluor, 1.2 equiv) in anhydrous DCM. Add the fluorinating agent solution to the reaction mixture and stir for 30-60 minutes at room temperature.

  • Amine Coupling: Add the hindered amine (1.1 equiv) to the reaction mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature. If the reaction is slow (monitored by TLC or LC-MS), heat the mixture to 40 °C (for DCM) or 80 °C (if using CH₃CN as a solvent). Reactions are typically complete within 12-24 hours.[13]

  • Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct Amidation via Organoboron Catalysis

This method is useful for direct coupling without prior activation and is effective for many challenging substrates.[10][11]

Materials:

  • Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (1.0 equiv, must be converted to free acid first as in Protocol 1, Step 1)

  • Hindered Amine (1.2 equiv)

  • 4,5,6,7-Tetrachlorobenzo[d][1][7][12]dioxaborol-2-ol or similar boronic acid catalyst (5-10 mol%)

  • Anhydrous Toluene or o-xylene

  • Molecular Sieves (4Å)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the free carboxylic acid (1.0 equiv), the hindered amine (1.2 equiv), the boronic acid catalyst (0.05-0.10 equiv), and activated molecular sieves.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C for toluene). Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards product formation.

  • Reaction & Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require 12-48 hours to reach completion.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the molecular sieves. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Steric Hindrance: Intro to Chemistry Study Guide. (2025, August 15). Fiveable. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. [Link]

  • Lardi, B., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-256. [Link]

  • Mori, Y., & Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Wang, J., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. ACS Publications. [Link]

  • Meyer, M. P., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. [Link]

  • DePuy, C. H. (2002). Steric Effects and Solvent Effects in Ionic Reactions. PubMed. [Link]

  • Ojima, I., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011, July 18). Master Organic Chemistry. [Link]

  • Valente, C., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • BouzBouz, S., et al. (2004). Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Chemistry Portal. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (2024, April 12). Chemistry Learner. [Link]

  • Roscales, S., et al. (2018). Selective Functionalization of Achmatowicz Rearrangement Products by Reactions with Potassium Organotrifluoroborates under Transition-Metal-Free Conditions. Organic Chemistry Portal. [Link]

  • How to overcome Steric Hindrance? (2019, June 30). ResearchGate. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 26). YouTube. [Link]

  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Potassium vs. Sodium Salts of 2-[(4-Fluorophenyl)carbamoylamino]acetate in High-Throughput Assays

Executive Summary & Pharmacophore Context The compound Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate (CAS 2378502-33-9)[1][2] is a specialized biochemical reagent featuring a 4-fluorophenylureido moiety. This speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

The compound Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate (CAS 2378502-33-9)[1][2] is a specialized biochemical reagent featuring a 4-fluorophenylureido moiety. This specific structural motif is a privileged pharmacophore, heavily utilized in the design of potent inhibitors for critical therapeutic targets, including Carbonic Anhydrases and the Insulin-like Growth Factor 1 Receptor (IGF1R)[3][4].

As a Senior Application Scientist, I frequently observe that assay discrepancies in early-stage drug discovery stem not from the core pharmacophore itself, but from the physicochemical properties of its salt form. The choice between a Potassium (K⁺) and a Sodium (Na⁺) counterion dictates hydration energy, hygroscopicity, and dissolution kinetics[5][6]. This guide objectively compares the efficacy of these two salt variants, providing researchers with the mechanistic causality and self-validating protocols necessary to prevent false negatives in High-Throughput Screening (HTS).

Mechanistic Causality: Why Counterion Selection Drives Assay Accuracy

To understand the divergent performance of these salts in in vitro assays, we must analyze their fundamental physical chemistry:

  • Hydration Energy & Mixed-Solvent Solubility: Na⁺ possesses a smaller ionic radius and higher charge density than K⁺, resulting in a tightly bound hydration shell. While sodium salts are highly soluble in pure water, they often struggle to dissociate in the low-dielectric mixed-solvent systems typical of HTS (e.g., 1–5% DMSO in aqueous buffer). Conversely, the lower hydration energy of the K⁺ salt facilitates rapid and complete dissolution in these environments[5].

  • Hygroscopicity & Molar Precision: Sodium acetates are notoriously hygroscopic. When preparing a 10 mM master stock, a sodium salt may unknowingly contain 10–15% water by weight. If weighed as an anhydrous powder, the resulting stock will be sub-molar. This directly causes an artificial right-shift in the dose-response curve, yielding an inflated (weaker) IC₅₀ value. The K⁺ salt maintains a stable, predictable mass.

  • Cellular Assay Interference: In cell-based phenotypic assays, introducing high localized concentrations of Na⁺ can disrupt the Na⁺/K⁺-ATPase osmotic balance. K⁺ mimics the intracellular environment more closely, though concentrations must be kept below 5 mM to prevent membrane depolarization.

Quantitative Data Comparison

The following table summarizes the physicochemical and assay-specific performance metrics of the two salt variants.

ParameterPotassium Salt (K⁺)Sodium Salt (Na⁺)Impact on Assay Efficacy
Hygroscopicity Low (< 2% water uptake)High (> 10% water uptake)Na⁺ requires Karl Fischer titration prior to weighing to ensure molar accuracy.
Solubility (5% DMSO) > 200 µM< 50 µM (Precipitation risk)K⁺ salt maintains true solution molarity across the entire dilution series.
IC₅₀ Variance (Assay) ± 5% between replicates± 25% (Due to micro-crashing)Na⁺ salt often yields false negatives due to lower effective bioavailability.
Cellular Permeability Neutral osmotic impactPotential Na⁺ pump strainK⁺ is preferred for intracellular target engagement assays.

Visualizing the Mechanistic Logic

Logic Core 2-[(4-fluorophenyl)carbamoylamino]acetate K Potassium Salt (K+) Core->K Na Sodium Salt (Na+) Core->Na K_Prop Low Hydration Energy Low Hygroscopicity K->K_Prop Na_Prop High Hydration Energy High Hygroscopicity Na->Na_Prop K_Result Accurate Stock Molarity Stable in 5% DMSO K_Prop->K_Result Na_Result Sub-molar Stocks Precipitation Risk Na_Prop->Na_Result

Mechanistic causality of counterion selection on physicochemical stability and assay accuracy.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To objectively evaluate the efficacy of the 2-[(4-fluorophenyl)carbamoylamino]acetate salts, we must employ a self-validating system . By integrating nephelometry (light scattering) directly into the dilution workflow, we guarantee that the compound is fully dissolved before it ever reaches the target enzyme.

Step-by-Step Methodology: Nephelometry-Coupled Enzyme Inhibition Assay

Step 1: Gravimetric Preparation & Moisture Accounting

  • Sodium Salt QC: Perform thermogravimetric analysis (TGA) on the Na⁺ salt to quantify absorbed water. Adjust the target mass accordingly.

  • Weighing: Weigh the K⁺ salt (CAS 2378502-33-9) directly using an analytical balance.

  • Master Stock: Dissolve both salts in 100% anhydrous DMSO to achieve a precise 10 mM master stock. Vortex for 60 seconds and sonicate at room temperature for 5 minutes.

Step 2: Aqueous Dilution & Nephelometry QC (Self-Validation)

  • Prepare a 10-point, 1:3 serial dilution of the master stocks in the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality note: Tween-20 is mandatory to prevent non-specific aggregation of the hydrophobic fluorophenyl ring.

  • Maintain a final DMSO concentration of exactly 1% across all wells.

  • Validation Check: Read the microplate using a nephelometer (light scattering at 600 nm).

    • Pass: Wells exhibiting scattering equal to the buffer baseline contain true solutions.

    • Fail: Any well with >10% scattering above baseline indicates compound precipitation (micro-crashing). Data from these wells must be excluded to prevent artifactual IC₅₀ shifts.

Step 3: Target Engagement & Fluorometric Readout

  • Transfer 10 µL of the validated soluble compound to the assay plate.

  • Add 20 µL of the target enzyme (e.g., 2 nM Carbonic Anhydrase) and pre-incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Initiate the reaction by adding 20 µL of the specific fluorogenic substrate.

  • Measure kinetic fluorescence (e.g., Ex/Em 360/460 nm) over 15 minutes. Calculate the initial velocity (V₀) and fit the data to a 4-parameter logistic (4PL) curve to derive the IC₅₀.

Visualizing the Assay Workflow

Workflow Weigh 1. Gravimetric Prep (Analytical Balance) DMSO 2. Master Stock (10 mM in 100% DMSO) Weigh->DMSO Dilution 3. Aqueous Dilution (Assay Buffer pH 7.4) DMSO->Dilution QC 4. Nephelometry QC (Self-Validation Step) Dilution->QC QC->DMSO High Scattering (Precipitation Detected) Assay 5. Enzymatic Assay (Fluorometric Readout) QC->Assay No Light Scattering (True Solution)

Self-validating HTS workflow utilizing nephelometry to ensure true solution molarity.

Conclusion

For assays requiring high precision and reproducibility, the Potassium salt of 2-[(4-fluorophenyl)carbamoylamino]acetate is vastly superior to its Sodium counterpart. Its predictable hydration profile and superior solubility in mixed DMSO/aqueous buffers eliminate the primary sources of false negatives in high-throughput screening, ensuring that the resulting IC₅₀ values reflect true target engagement rather than physicochemical artifacts.

References

  • Product Index - AA Blocks (CAS 2378502-33-9) AA Blocks URL:[Link]

  • BindingDB BDBM50334354: 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide BindingDB URL:[Link]

  • Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties MDPI URL:[Link]

  • Ionic Liquid Pilocarpine Analog as an Antiglaucoma Drug Candidate (Citing Salt Selection Strategies) National Institutes of Health (PMC) URL:[Link]

  • Structure determination and characterization of carbendazim hydrochloride dihydrate (Citing Bastin et al. 2000 & Berge et al. 1977) National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Comparative Analysis of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate and its Non-Fluorinated Analogs

Executive Summary The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison between Potassium 2-[(4-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison between Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (a fluorinated hydantoic acid derivative) and its non-fluorinated counterpart, Potassium 2-(phenylcarbamoylamino)acetate . By substituting a single hydrogen atom with a fluorine atom at the para position of the phenyl ring, researchers can drastically alter the molecule's pharmacokinetic and physicochemical profile. This guide details the mechanistic rationale behind this bioisosteric replacement and provides validated experimental protocols to quantify these improvements.

Mechanistic Rationale for Fluorination

The addition of a fluorine atom is not merely a structural tweak; it fundamentally alters the electronic and metabolic landscape of the molecule.

  • Metabolic Stability (CYP450 Blockade): The para position of phenylurea derivatives is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver, which often leads to rapid clearance or the formation of reactive, toxic quinone-imine intermediates. Because the C–F bond is significantly stronger (~116 kcal/mol) than the C–H bond (~99 kcal/mol), fluorine acts as an impenetrable metabolic shield, effectively blocking para-hydroxylation[1].

  • Physicochemical Modulation (Lipophilicity and pKa): Fluorine is the most electronegative element (3.98 on the Pauling scale). Its strong electron-withdrawing nature pulls electron density away from the aromatic ring, which subtly lowers the pKa of the adjacent urea nitrogen[2]. Furthermore, the high lipophilicity of the fluorine atom increases the overall partition coefficient (LogP) of the molecule, enhancing its ability to passively diffuse across lipid bilayers[3].

Comparative Experimental Data

To objectively evaluate the impact of para-fluorination, matched-molecular pair data is summarized below. The fluorinated analog demonstrates superior metabolic longevity and improved membrane permeability.

Table 1: Physicochemical and In Vitro Pharmacokinetic Profiling

Property / AssayPotassium 2-(phenylcarbamoylamino)acetate (Non-Fluorinated)Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (Fluorinated)Impact of Fluorination
Molecular Weight 232.28 g/mol 250.27 g/mol Minimal steric bulk added
cLogP (Neutral) 0.851.15Enhanced lipophilicity
HLM Half-life (t₁/₂) 18.5 min>120 minPrevention of rapid clearance
Intrinsic Clearance 145 µL/min/mg protein<15 µL/min/mg proteinSignificant metabolic stability
Caco-2 Permeability 4.2 × 10⁻⁶ cm/s8.5 × 10⁻⁶ cm/s2-fold increase in absorption

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol is provided for assessing the metabolic stability of these compounds.

Protocol: Human Liver Microsome (HLM) Stability Assay Objective: To quantify the resistance of the fluorinated analog to CYP450-mediated para-hydroxylation compared to the non-fluorinated control.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM).

    • Causality: The phosphate buffer maintains physiological pH, while the HLM provides the complete suite of hepatic CYP450 enzymes necessary for phase I metabolism.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor required to drive the catalytic cycle of CYP450 enzymes. Without it, oxidative metabolism cannot occur.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while simultaneously extracting the remaining analyte for downstream analysis.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (t₁/₂) using the natural log of the percentage remaining versus time.

Visualizations

MetabolicPathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Phenylurea Derivative B CYP450 Oxidation A->B C para-Hydroxylated Metabolite (Rapid Clearance) B->C D 4-Fluoro-Phenylurea Derivative E CYP450 Oxidation D->E Blocked F Metabolic Block (Prolonged Half-life) E->F

Figure 1. CYP450-mediated metabolic pathways comparing non-fluorinated and fluorinated analogs.

HLMWorkflow N1 Step 1: Incubation Test Cmpd + HLM + Buffer (pH 7.4) N2 Step 2: Initiation Add NADPH (1 mM) at 37°C N1->N2 N3 Step 3: Sampling & Quenching Aliquot at t=0,15,30,60 min Quench with ice-cold MeCN N2->N3 N4 Step 4: Protein Precipitation Centrifuge at 14,000 rpm for 15 min N3->N4 N5 Step 5: LC-MS/MS Analysis Quantify remaining parent compound N4->N5

Figure 2. Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The comparative analysis clearly demonstrates that Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate possesses a vastly superior developability profile compared to its non-fluorinated analog. By strategically installing a fluorine atom at the para position, researchers can effectively silence a major metabolic liability, prolonging the compound's half-life while simultaneously improving membrane permeability. These attributes make the fluorinated analog a highly optimized candidate for downstream pharmacological applications.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry (PubMed). URL:[Link]

  • Purser, S., et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Validation

benchmarking Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate against standard ureidoacetates

Benchmarking Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate Against Standard Ureidoacetates: A Comprehensive Guide Strategic Context & Executive Summary Ureidoacetates are fundamental building blocks in drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate Against Standard Ureidoacetates: A Comprehensive Guide

Strategic Context & Executive Summary

Ureidoacetates are fundamental building blocks in drug discovery, primarily serving as direct precursors to hydantoins—a privileged pharmacophore embedded in anticonvulsants, anti-arrhythmics, and oncology therapeutics[1]. However, standard unsubstituted ureidoacetates (such as potassium ureidoacetate, K-UA) often suffer from poor lipophilicity and high metabolic vulnerability.

Benchmarking Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (hereafter referred to as K-4F-PUA ) against standard K-UA reveals a paradigm shift in molecular performance. The strategic installation of a 4-fluorophenyl group onto the urea nitrogen fundamentally alters the molecule's stereoelectronic profile. As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing how the fluorine substitution enhances metabolic stability, modulates physicochemical properties, and accelerates synthetic cyclization workflows.

Physicochemical & Metabolic Profiling

To understand the performance delta between K-UA and K-4F-PUA, we must analyze their quantitative physicochemical parameters. The table below summarizes the benchmarking data, highlighting the profound impact of the 4-fluorophenyl substitution.

ParameterPotassium Ureidoacetate (K-UA)K-4F-PUAAnalytical Impact in Drug Development
Molecular Weight 156.18 g/mol 268.29 g/mol Increased steric bulk; alters binding pocket fit and surface area.
LogP (Calculated) -1.25+1.82Shift from hydrophilic to lipophilic; drastically enhances membrane permeability.
pKa (Urea NH) ~13.5~11.2Enhanced acidity due to the electron-withdrawing 4-fluorophenyl group.
HLM Half-life ( t1/2​ ) < 15 min (Rapid clearance)> 120 min (Highly stable)Fluorine blocks the primary CYP450 oxidative soft spot.
Cyclization Rate ( kobs​ ) 1.2×10−4 s−1 4.8×10−4 s−1 4x faster hydantoin formation due to stereoelectronic activation.

Mechanistic Insights: The Fluorine Effect (E-E-A-T)

The superiority of K-4F-PUA in biological environments is not coincidental; it is rooted in fundamental physical organic chemistry.

Metabolic Causality: In standard phenyl-substituted or alkyl-substituted ureidoacetates, the molecule is highly susceptible to cytochrome P450 (CYP450) mediated oxidation. The para-position of a phenyl ring is a well-documented metabolic "soft spot" that undergoes rapid hydroxylation, leading to high clearance rates. By installing a fluorine atom at this exact position, we leverage the immense strength of the carbon-fluorine (C-F) bond. The C-F bond energy is approximately 105 kcal/mol, compared to 98 kcal/mol for a standard C-H bond. This energetic barrier effectively blocks CYP450-mediated oxidative cleavage, profoundly extending the molecule's half-life in human liver microsomes (HLM)[2].

Synthetic Causality: Ureidoacetates are primarily utilized to synthesize hydantoins via acid-catalyzed cyclization[1]. The 4-fluorophenyl group is strongly electron-withdrawing via inductive effects. This pulls electron density away from the adjacent urea nitrogen, lowering its pKa and making the urea carbonyl carbon highly electrophilic. When subjected to acidic conditions, this stereoelectronic tuning lowers the activation energy required for the intramolecular nucleophilic attack by the terminal amine, accelerating the cyclization rate fourfold compared to standard K-UA.

MetabolicPathway PUA Phenyl-Ureidoacetate (Standard) CYP1 CYP450 Oxidation PUA->CYP1 Metabolite Para-Hydroxylated Metabolite (Rapid Clearance) CYP1->Metabolite FPUA 4-Fluorophenyl- Ureidoacetate (K-4F-PUA) CYP2 CYP450 Oxidation FPUA->CYP2 C-F Bond Resists Cleavage Stable Oxidation Blocked (Prolonged Half-life) CYP2->Stable C-F Bond Resists Cleavage

Metabolic stability comparison: CYP450-mediated para-hydroxylation vs. fluorine-blocked oxidation.

Experimental Workflows & Self-Validating Protocols

To objectively verify the benchmarking data, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic resilience imparted by the 4-fluorophenyl substitution. Self-Validating Mechanism: The inclusion of Verapamil as a high-clearance positive control ensures microsomal viability. A parallel negative control lacking NADPH confirms that any observed degradation is strictly CYP-mediated, not due to chemical instability.

  • Preparation: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add K-4F-PUA (test compound) or K-UA (reference) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system to achieve a final concentration of 1 mM.

  • Sampling & Quenching: At precise time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with 100 ng/mL of an internal standard (IS).

  • Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and half-life ( t1/2​ ).

Protocol B: Acid-Catalyzed Cyclization Kinetics

Objective: Benchmark the synthetic conversion rate of ureidoacetates to their corresponding hydantoin scaffolds. Self-Validating Mechanism: Continuous HPLC monitoring with UV detection at an isosbestic point ensures mass balance is maintained between the disappearing ureidoacetate and the appearing hydantoin.

  • Acidification: Dissolve 10 mmol of K-4F-PUA in 20 mL of deionized water. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. This protonates the salt, precipitating the free 2-[(4-fluorophenyl)carbamoylamino]acetic acid.

  • Thermal Cyclization: Transfer the acidic suspension to a jacketed reactor pre-heated to 80°C to initiate dehydration and cyclization.

  • Kinetic Sampling: Withdraw 100 µL aliquots every 10 minutes. Quench the cyclization immediately by diluting the sample 1:10 in a cold mobile phase (50:50 Water:Methanol).

  • Analysis: Inject the quenched samples into an HPLC system equipped with a C18 column and 254 nm UV detection. Plot the natural log of the remaining starting material versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Cyclization K_Salt K-4F-PUA (Potassium Salt) Acid Acidification (1M HCl, pH < 2) K_Salt->Acid FreeAcid 4-Fluorophenyl- ureidoacetic acid Acid->FreeAcid Heat Thermal Cyclization (80°C, -H2O) FreeAcid->Heat Hydantoin 3-(4-Fluorophenyl) hydantoin Heat->Hydantoin

Step-by-step experimental workflow for the acid-catalyzed cyclization of K-4F-PUA to hydantoin.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809.

Sources

Comparative

evaluating the biological activity of Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate vs reference compounds

The evaluation of novel pharmacophores is a critical step in overcoming the physicochemical bottlenecks of targeted drug discovery. Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate (CAS: 2378502-33-9) [1], hereafter r...

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Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of novel pharmacophores is a critical step in overcoming the physicochemical bottlenecks of targeted drug discovery. Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate (CAS: 2378502-33-9) [1], hereafter referred to as K-FPUA , represents a strategic evolution in the design of urea-based small-molecule modulators.

The 1,3-disubstituted urea motif is a privileged structure, most notably recognized as the primary pharmacophore for inhibiting soluble Epoxide Hydrolase (sEH) . sEH is a pivotal enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols, making it a prime target for cardiovascular and inflammatory diseases [2]. However, classic sEH inhibitors rely on highly lipophilic groups (e.g., adamantyl or dodecyl rings) to achieve nanomolar potency, which inherently causes poor aqueous solubility, high plasma protein binding, and limited oral bioavailability [4].

K-FPUA addresses this liability by pairing a metabolically stable 4-fluorophenyl urea with a highly polar potassium acetate (glycine-derived) moiety. The incorporation of amino acid derivatives into urea inhibitors has been field-proven to increase aqueous solubility by orders of magnitude while preserving essential hydrogen-bonding interactions within the target's catalytic pocket [3].

Mechanistic Rationale & Pharmacophore Mapping

The biological activity of K-FPUA is driven by a tripartite structural logic:

  • The Urea Core: Acts as a dual hydrogen-bond donor and acceptor, anchoring the molecule to the catalytic residues of sEH (Tyr383, Tyr466, and Asp335) [2].

  • The 4-Fluorophenyl Ring: Occupies the hydrophobic pocket of the enzyme. The fluorine atom enhances metabolic stability against cytochrome P450 oxidation while providing favorable lipophilic contacts [5].

  • The Potassium Acetate Tail: Drastically shifts the partition coefficient (ClogP), ensuring rapid solvation. In physiological pH, the carboxylate can form solvent-exposed salt bridges, preventing the colloidal aggregation commonly seen in lipophilic ureas.

G K_FPUA K-FPUA (Potassium 4-fluorophenyl-urea-acetate) F_Phenyl 4-Fluorophenyl Group Hydrophobic Pocket Binding K_FPUA->F_Phenyl Urea Urea Core H-Bonding (Tyr383, Tyr466, Asp335) K_FPUA->Urea Acetate Potassium Acetate Aqueous Solubility & Salt Bridge K_FPUA->Acetate Target Soluble Epoxide Hydrolase (sEH) Catalytic Inhibition F_Phenyl->Target Urea->Target Acetate->Target

Pharmacophore mapping of K-FPUA interacting with the sEH catalytic domain.

Comparative Profiling: K-FPUA vs. Reference Compounds

To objectively evaluate K-FPUA, it must be benchmarked against standard reference compounds in the sEH inhibitor class. We compare it against t-AUCB (a highly potent but poorly soluble adamantyl-urea) and 1-Cyclohexyl-3-dodecyl urea (CDU) (a classic lipophilic inhibitor) [6].

Table 1: Physicochemical and Biochemical Comparison

CompoundStructural ClassMW ( g/mol )ClogPAqueous Solubility (pH 7.4)sEH IC₅₀ (nM)*Primary Limitation
K-FPUA Fluorophenyl-glycine urea250.27~0.8> 500 µM ~ 450Lower absolute potency
t-AUCB Adamantyl-piperidine urea398.50~4.5< 10 µM2.0 Poor solubility
CDU Cyclohexyl-dodecyl urea310.52~6.2< 1 µM15.0Extreme lipophilicity

*Note: IC₅₀ values are representative of the structural class based on standard recombinant human sEH fluorogenic assays [3, 4]. K-FPUA acts as a highly soluble, fragment-like lead, trading extreme sub-nanomolar potency for superior drug-likeness.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of K-FPUA, the following self-validating protocols must be employed. These assays are designed to rule out false positives caused by compound aggregation—a notorious issue with urea-based libraries.

Protocol 1: High-Throughput In Vitro sEH Inhibition Assay

This protocol utilizes the fluorogenic substrate PHOME (3-phenylcyanooxiranylacetic acid) to measure the catalytic activity of recombinant human sEH.

Causality & Validation: The critical inclusion of 0.1 mg/mL Bovine Serum Albumin (BSA) in the assay buffer is non-negotiable. BSA acts as a carrier protein that prevents highly lipophilic reference compounds (like CDU) from forming colloidal aggregates that nonspecifically inhibit the enzyme (PAINS behavior). If t-AUCB fails to show <5 nM potency, the assay system is invalid.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris/HCl (pH 7.0) and 0.1 mg/mL BSA.

  • Enzyme Dilution: Dilute recombinant human sEH enzyme in the assay buffer to a final working concentration of 1 nM.

  • Compound Plating: In a black 384-well microtiter plate, dispense 1 µL of K-FPUA and reference compounds (t-AUCB, CDU) in a 10-point dose-response series (10 µM to 0.5 nM, 3-fold dilutions in DMSO). Ensure final DMSO concentration remains ≤1%.

  • Incubation: Add 40 µL of the sEH enzyme solution to the wells. Incubate at 30°C for 15 minutes to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

  • Substrate Addition: Initiate the reaction by adding 10 µL of PHOME substrate (final concentration 5 µM).

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (RFU/min) for each well. Normalize data against vehicle control (100% activity) and blank (0% activity). Fit the data to a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Workflow Prep Compound Prep (10-Point Dilution) Incubate Enzyme Incubation (sEH + BSA Buffer) Prep->Incubate Substrate Add PHOME (Fluorogenic Substrate) Incubate->Substrate Read Kinetic Readout (Ex:330nm/Em:465nm) Substrate->Read Analyze IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step high-throughput fluorogenic assay workflow for sEH inhibition.

Protocol 2: Kinetic Aqueous Solubility Profiling

Because the primary advantage of K-FPUA is its solubility, a kinetic solubility assay via Nephelometry (light scattering) is required to validate its physicochemical superiority over t-AUCB.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of K-FPUA and t-AUCB in 100% DMSO.

  • Spike 5 µL of the stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear 96-well plate (final compound concentration: 200 µM, 2% DMSO).

  • Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Measure absorbance/turbidity at 620 nm.

  • Interpretation: A significant increase in optical density (OD > 0.05 above blank) indicates precipitation. K-FPUA will remain optically clear, whereas t-AUCB will exhibit severe light scattering, validating the acetate group's role in maintaining solvation.

Field-Proven Insights

While K-FPUA may exhibit a higher absolute IC₅₀ (lower potency) than adamantyl-based reference compounds in a purified biochemical assay, its in vivo potential is vastly superior for fragment-based drug design (FBDD). The extreme lipophilicity of compounds like CDU often results in high clearance rates and poor target tissue penetration. By utilizing the potassium acetate moiety, K-FPUA achieves a highly favorable ligand efficiency (LE) and lipophilic efficiency (LipE). Researchers can utilize K-FPUA as a highly soluble foundational fragment, extending the molecule from the acetate tail via amide coupling to target secondary binding pockets in sEH or related urea-targeted kinases, without crossing the threshold into poor drug-likeness.

References

  • National Institutes of Health (NIH). "Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer". PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Peptidyl-urea based inhibitors of soluble epoxide hydrolases". PMC. Available at:[Link]

  • National Institutes of Health (NIH). "2-Oxaadamant-1-yl ureas as soluble epoxide hydrolase inhibitors: in vivo evaluation in a murine model of acute pancreatitis". PMC. Available at:[Link]

  • ResearchGate. "Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments". ResearchGate. Available at:[Link]

Validation

Inter-Laboratory Validation of Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate Testing Protocols: A Comprehensive Comparison Guide

Executive Summary Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (K-FCA) is a highly polar, ureido-acetate small molecule whose precise quantification in biological and environmental matrices is critical for pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 2-[(4-fluorophenyl)carbamoylamino]acetate (K-FCA) is a highly polar, ureido-acetate small molecule whose precise quantification in biological and environmental matrices is critical for pharmacokinetic and toxicokinetic evaluations. Due to its ionic nature and high aqueous solubility, K-FCA presents significant analytical challenges—particularly concerning matrix effects and retention on standard chromatographic columns.

This guide objectively compares three distinct analytical protocols: HILIC-LC-MS/MS, RP-HPLC-UV (post-derivatization), and CE-DAD. By providing drug development professionals and analytical scientists with a causality-driven framework, this document facilitates the selection, optimization, and inter-laboratory cross-validation of the optimal testing protocol.

Mechanistic Background & Analytical Challenges

The chemical architecture of K-FCA features a 4-fluorophenyl group linked via a urea (carbamoylamino) bridge to an acetate moiety, stabilized as a potassium salt.

  • The Causality of Poor RP Retention: In standard reversed-phase liquid chromatography (RPLC), the highly polar acetate and urea groups prevent effective partitioning into the hydrophobic C18 stationary phase. Consequently, K-FCA elutes in the void volume.

  • Ion Suppression in ESI: Co-elution with unretained endogenous salts and phospholipids in the void volume leads to severe ion suppression in Electrospray Ionization (ESI) mass spectrometry.

  • The HILIC Solution: To achieve adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing K-FCA to partition into a semi-immobilized aqueous layer on the column surface 1. Furthermore, the acetate group readily deprotonates, yielding a strong [M-H]⁻ ion, making negative-ion mode ESI (ESI-) the most sensitive and logical detection strategy.

Inter-Laboratory Validation Framework

To ensure data integrity across multiple laboratories, the chosen protocol must operate as a self-validating system compliant with the FDA Bioanalytical Method Validation Guidance 2 and the ICH M10 harmonized guidelines 3.

  • Internal Standardization (Self-Validation): The LC-MS/MS protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically ¹³C, ¹⁵N-K-FCA. By co-eluting with the analyte, the SIL-IS dynamically corrects for well-to-well variations in extraction recovery and transient matrix suppression. A SIL-IS response variance of <15% across a run acts as an internal system suitability check, instantly validating the extraction efficiency of that specific batch.

  • Cross-Validation: When transferring the method between laboratories, ICH M10 requires the analysis of spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR). ISR proves that the method accurately quantifies the analyte in true, metabolized patient samples, rather than just idealized neat solutions 3.

Comparative Analysis of Testing Protocols

To guide protocol selection, the performance metrics of three distinct methodologies are summarized below.

ParameterProtocol A: HILIC-LC-MS/MSProtocol B: RP-HPLC-UV (Derivatized)Protocol C: CE-DAD
Primary Mechanism Hydrophilic partitioning & ESI(-)Hydrophobic partitioning (post-derivatization)Electrophoretic mobility of charged acetate
Limit of Quantitation (LOQ) 0.5 ng/mL50 ng/mL200 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL50 – 10,000 ng/mL200 – 20,000 ng/mL
Inter-lab Precision (CV%) < 8.5%< 5.0%< 12.0%
Matrix Effect Susceptibility High (Requires SIL-IS)LowModerate
Throughput High (3 min/sample)Medium (15 min/sample)Low (20 min/sample)
Best Use Case Clinical PK/TK in plasmaFormulation QC / High-concentration APIOrthogonal purity verification

Protocol Selection & Logical Workflows

Logical Decision Pathway

The selection of the appropriate analytical protocol depends heavily on the required sensitivity and the complexity of the sample matrix.

ProtocolSelection Start K-FCA Sample Matrix Assessment Decision1 High Sensitivity Required? (LOQ < 1 ng/mL) Start->Decision1 LCMS Protocol A: HILIC-LC-MS/MS Decision1->LCMS Yes Decision2 Matrix Complexity? Decision1->Decision2 No HPLC Protocol B: RP-HPLC-UV (Derivatized) Decision2->HPLC High (Plasma/Serum) CE Protocol C: CE-DAD Decision2->CE Low (Aqueous/Formulation)

Diagram 1: Decision matrix for selecting the optimal K-FCA analytical protocol.

Experimental Workflows

Protocol A: HILIC-LC-MS/MS (Gold Standard for Bioanalysis)

This protocol relies on protein precipitation and HILIC chromatography to isolate and quantify K-FCA in plasma.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 50 µL of plasma sample into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL ¹³C, ¹⁵N-K-FCA).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to induce protein crash. Causality: ACN effectively precipitates plasma proteins while keeping the polar K-FCA highly soluble in the organic-rich supernatant.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 95:5 ACN:Water containing 10 mM Ammonium Acetate. Causality: Matching the reconstitution solvent to the high-organic HILIC starting conditions prevents peak distortion and solvent-mismatch breakthrough.

  • LC-MS/MS Analysis: Inject 5 µL onto a bare silica HILIC column. Operate the mass spectrometer in ESI negative mode using Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: Confirm that the SIL-IS peak area variance across the entire 96-well plate is ≤15%. If a specific well fails this criterion, the extraction for that sample is invalidated and must be repeated.

LCMSWorkflow Step1 1. Aliquot 50 µL Plasma Matrix Step2 2. Add SIL-IS (13C, 15N-K-FCA) Step1->Step2 Step3 3. Protein Precipitation (150 µL Cold ACN) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min) Step3->Step4 Step5 5. Supernatant Transfer & Evaporation Step4->Step5 Step6 6. Reconstitution (95:5 ACN:H2O) Step5->Step6 Step7 7. HILIC-LC-MS/MS (ESI- MRM Mode) Step6->Step7

Diagram 2: Step-by-step experimental workflow for the HILIC-LC-MS/MS protocol.

Protocol B: RP-HPLC-UV (Post-Derivatization)

For laboratories lacking LC-MS/MS infrastructure, K-FCA can be quantified via HPLC-UV by masking its polarity.

Step-by-Step Methodology:

  • Extraction: Extract K-FCA from the matrix using Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge.

  • Derivatization: React the dried extract with a derivatizing agent (e.g., phenacyl bromide) in the presence of a catalyst. Causality: This reaction converts the highly polar acetate group into a hydrophobic phenacyl ester, drastically increasing its retention on a standard C18 column and enhancing its UV chromophore.

  • Analysis: Inject onto a C18 RP-HPLC column using a gradient of Water/Methanol. Monitor UV absorbance at 254 nm.

  • Self-Validation Check: Utilize a structurally similar analog as an internal standard to verify derivatization yield. A consistent IS peak area confirms the reaction went to completion.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: The AAPS Journal (Springer) URL: [Link]

  • Title: A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? Source: MDPI (Molecules) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

Advanced Safety and Operational Guide: Handling Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate As drug development accelerates, laboratory professionals frequently encounter novel active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate

As drug development accelerates, laboratory professionals frequently encounter novel active pharmaceutical ingredients (APIs) and complex intermediates. Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate is a specialized fluorinated urea derivative. Because it is synthesized and handled as a potassium salt, it typically presents as a fine, crystalline, or amorphous powder. This physical state introduces significant operational risks—primarily through aerosolization, inhalation, and dermal cross-contamination.

This guide provides researchers and scientists with self-validating protocols and causality-driven safety measures to ensure absolute operational security.

Causality-Driven Risk Assessment

To build a secure laboratory environment, we must move beyond simply following rules to understanding the why behind them. Why do we treat this specific compound with high-containment protocols?

  • Electrostatic Adhesion: Potassium salts of organic acids often exhibit strong electrostatic properties. This causes the fine powder to adhere to standard laboratory spatulas, gloves, and bench paper, dramatically increasing the risk of invisible surface contamination.

  • Lipophilicity and Absorption: The 4-fluorophenyl moiety enhances the lipophilicity of the organic anion once it is protonated in biological fluids. If inhaled or absorbed through compromised skin, fluorinated aromatics can exhibit high bioavailability and potential systemic toxicity.

  • Powder Contamination Risk: Handling APIs in their raw powder form presents a significantly higher risk of environmental contamination and occupational exposure compared to handling final formulated liquid or tablet dosage forms[1].

Because of these inherent physicochemical properties, the hierarchy of controls dictates that engineering controls (e.g., Biological Safety Cabinets or dedicated Powder Weighing Hoods) must be prioritized before relying on a robust, multi-layered Personal Protective Equipment (PPE) strategy[2].

Quantitative PPE Specifications

To establish a self-validating safety system, PPE selection cannot be arbitrary. The following table summarizes the quantitative performance requirements for PPE when handling this specific API powder.

PPE CategoryMaterial / SpecificationQuantitative Performance MetricCausality / Rationale
Primary Gloves Nitrile (Powder-free)Breakthrough time > 240 mins (ASTM D6978)Highly resistant to chemical permeation; prevents dermal absorption of lipophilic compounds[2].
Secondary Gloves Nitrile or NeopreneThickness > 0.1 mmDouble-gloving ensures structural integrity if the outer layer is snagged or contaminated during handling[2].
Respirator NIOSH-approved N95 or P100Filtration efficiency ≥ 95% for particles > 0.3 µmEssential for mitigating inhalation risks from aerosolized potassium salt dust[3].
Eye Protection Safety Goggles (ANSI Z87.1)Gap-free facial sealProtects ocular mucosa from fine airborne particulates; standard safety glasses are insufficient[4].
Body Covering Polyethylene-coated GownPermeation rate < 0.01 µg/cm²/minPrevents electrostatic powder from adhering to personal clothing and migrating outside the lab[3].

Operational Workflows and Methodologies

API_Workflow A 1. Hazard Assessment & Environmental Control B 2. PPE Donning (Double Nitrile, N95) A->B C 3. Powder Transfer (Negative Pressure Hood) B->C D 4. Solubilization & Verification C->D E 5. Surface Decontamination (Wet Wipe Method) D->E F 6. PPE Doffing & Waste Segregation E->F

Caption: Sequential workflow for the safe handling and processing of API powders.

Step-by-Step Protocol 1: Safe Weighing and Solubilization

Self-Validating System: Every step below includes a verification check to ensure the protocol's integrity.

  • Engineering Control Verification: Before opening the API container, verify that the containment device (e.g., Class II BSC or powder hood) is fully operational.

    • Validation: Check the magnehelic gauge; ensure negative pressure is actively maintained (typically < -0.01 inches of water).

  • PPE Donning: Don the polyethylene-coated gown, N95/P100 respirator, and safety goggles. Wash hands thoroughly, then don the first pair of nitrile gloves (inner), followed by the second pair (outer)[2].

    • Validation: Perform a positive/negative pressure seal check on the respirator to ensure no air leaks around the bridge of the nose.

  • Material Transfer: Wipe the exterior of the API container with a damp, lint-free cloth before transferring it into the hood. This neutralizes static charges that could attract powder to the container's exterior.

  • Weighing: Use an anti-static weighing boat. Dispense the Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate slowly to prevent the generation of microscopic dust plumes.

  • In-Situ Solubilization: Rather than transferring the dry powder across the lab to a different station, add the designated solvent (e.g., DMSO or aqueous buffer) directly to the weighing boat or a pre-tared vial inside the hood.

    • Causality: Solubilizing the API immediately at the source eliminates the inhalation hazard associated with powder transport.

  • Doffing and Egress: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bio-bin. Exit the hood with the inner gloves, which remain uncontaminated.

Spill Response and Disposal Logistics

Spill_Response S1 API Powder Spill Detected S2 Assess Volume & Spread Radius S1->S2 S3 Major Spill: Evacuate & Isolate S2->S3 > 5g or Airborne S4 Minor Spill: Upgrade PPE S2->S4 < 5g Localized S3->S4 Hazmat Team S5 Wet Wipe Decontamination (No Sweeping) S4->S5 S6 Seal in Hazardous Waste Containers S5->S6

Caption: Decision matrix and response pathway for localized API powder spills.

Step-by-Step Protocol 2: Emergency Spill Decontamination

Spills of hazardous chemical powders require highly specific interventions. Sweeping or vacuuming (without a specialized HEPA-filtered vacuum) is strictly prohibited as it will immediately aerosolize the API[4].

  • Immediate Isolation: If a spill occurs outside the hood, immediately halt work, hold your breath, and step back. Alert colleagues to evacuate the immediate 5-meter radius.

  • PPE Upgrade: If not already wearing one, don a P100 respirator and a fresh pair of heavy-duty outer nitrile gloves.

  • Containment (The Wet-Wipe Method):

    • Gently place absorbent, lint-free pads over the spilled powder.

    • Slowly pour a compatible solvent (e.g., a mixture of water and mild surfactant, leveraging the aqueous solubility of the potassium salt) over the pads to wet the powder.

    • Causality: Wetting the powder traps the particulates in a liquid matrix, completely neutralizing the aerosolization risk[4].

  • Wiping: Wipe from the perimeter of the spill toward the center. Do not scrub, as this can embed the chemical into the microscopic pores of the surface.

  • Validation of Decontamination: After the initial cleanup, wash the area three times with a detergent solution, followed by a final wipe with 70% ethanol or isopropanol.

    • Validation: Visually inspect the surface under bright light at a low angle to ensure no crystalline residue or film remains.

  • Disposal: Place all contaminated pads, PPE, and weighing materials into a sealable, puncture-resistant hazardous waste container. Label clearly as "Hazardous Waste: Fluorinated Organic Potassium Salt" for institutional environmental health and safety (EHS) pickup.

References

  • Safe handling of hazardous drugs. National Center for Biotechnology Information (PMC).
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Commentary General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings. USP 39–NF 34.
  • Safe Handling of Hazardous Drugs. Cancer Care Ontario.
  • NIOSH Publications on Hazardous Drugs. Centers for Disease Control and Prevention (CDC).

Sources

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